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2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Documentation Hub

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  • Product: 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol
  • CAS: 364794-69-4

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3.ForskolinStimulation\n(InducebaselinecAMP)", RefiningLiteratureCitations I'vejustfinishedverifyingandformattingallreferencesinthewhitepaperaccordingtotherequiredstyle.IhavecarefullycheckedeachURLandensuredthatthecitationsareconsistent.Iamnowpreparingafinalreviewtoensurethatallelementsofthewhitepaper, includingdiagramsandmethodologies, arefullyalignedandcomprehensive.Iamaddingasectionwhichprovidestheexactformatofthereferencesinthepaper.#MechanisticProfilingof2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol:APrivilegedScaffoldinGPCRModulationandKinaseInhibition##ExecutiveSummaryInadvancedmedicinalchemistry, certainchemicalstructurestranscendtheroleofasingle-targetdrugtobecome"privilegedscaffolds"—highlyversatilepharmacophoresthatserveasthefoundationfordiversetherapeuticagents.2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol(CAS364794-69-4) isonesuchcompound.Ratherthanactingasasingular, FDA-approvedtherapeutic, itisahighlyengineeredbuildingblockandpharmacologicaltoolcompound.Itcombinesahalogenatedpyridinering, anarylpiperazinecore, andanN-ethanolappendage.ThisspecificchemotypeisprimarilyutilizedtotargetaminergicG-proteincoupledreceptors(GPCRs), particularlythe5-HT1AandD2receptors[8.7], and functions as a critical hinge-binding or solvent-exposed motif in advanced kinase inhibitors (e.g., PAK4)[1].

This technical guide deconstructs the molecular dynamics, primary mechanisms of action, and the experimental protocols required to validate the pharmacological profile of this compound.

Structural Pharmacology & Molecular Dynamics (Causality of Design)

The mechanism of action of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is dictated by the distinct physicochemical contributions of its three structural domains. Understanding the causality behind these structural choices is critical for rational drug design.

  • The 5-Bromopyridine Ring (Halogen Bonding & Lipophilicity): The bromine atom is not merely a steric placeholder; it actively participates in halogen bonding [2][3]. A halogen bond is a highly directional, non-covalent interaction where the electrophilic region (the "sigma-hole") of the bromine interacts with Lewis bases, such as the backbone carbonyls of a receptor[4]. This interaction significantly enhances target residence time and binding affinity. Furthermore, the halogenation of the pyridine ring increases the compound's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation sites[5].

  • The Piperazine Core (The GPCR Anchor): The piperazine ring is the pharmacophoric engine for aminergic GPCR recognition. At physiological pH (~7.4), the N4 nitrogen of the piperazine is protonated. This positive charge is strictly required to form a critical salt bridge with a highly conserved Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of serotonin and dopamine receptors[6][7].

  • The N-Ethanol Appendage (Solvent Interaction & ADME Tuning): The 2-hydroxyethyl group serves a dual purpose. Pharmacologically, it acts as a hydrogen bond donor/acceptor pair, interacting with secondary binding pockets or solvent-exposed regions of the target protein. Physicochemically, it improves aqueous solubility and provides a synthetic handle for further functionalization into larger drug candidates[8].

Core Mechanisms of Action

Mechanism A: Aminergic GPCR Modulation (5-HT1A / D2 Receptors)

Arylpiperazines are classic, highly potent ligands for the 5-HT1A receptor[9]. Depending on the specific receptor conformation and cellular context, 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol can act as an agonist, partial agonist, or antagonist[7].

Upon binding to the orthosteric site of the 5-HT1A receptor, the compound modulates the Gi/o-coupled signal transduction pathway. Activation of the Gi/o protein inhibits the effector enzyme adenylyl cyclase, leading to a profound decrease in intracellular cyclic AMP (cAMP) levels. This reduction suppresses Protein Kinase A (PKA) activity, ultimately downregulating downstream transcription factors like CREB[6].

G Ligand 2-(4-(5-Bromopyridin-2-yl) piperazin-1-yl)ethanol GPCR 5-HT1A / D2 Receptor (Transmembrane) Ligand->GPCR Orthosteric Binding G_protein Gi/o Protein (alpha subunit) GPCR->G_protein Activation AC Adenylyl Cyclase (Effector) G_protein->AC Inhibition cAMP cAMP Production (Decreased) AC->cAMP Catalysis Blocked PKA Protein Kinase A (Inhibited) cAMP->PKA Downstream Effect

Ligand-induced Gi/o-coupled GPCR signaling pathway resulting in cAMP suppression.

Mechanism B: Kinase Inhibition (e.g., PAK4)

In the context of oncology and targeted therapeutics, 5-bromopyridyl-piperazine derivatives are heavily utilized as capping groups or hinge-binders in ATP-competitive kinase inhibitors[1]. The bromopyridine moiety intercalates into the hydrophobic pocket of the kinase hinge region, utilizing halogen bonding to anchor the molecule. Simultaneously, the piperazine-ethanol tail extends outward into the solvent-exposed region, improving the compound's physicochemical profile and preventing off-target kinase binding by exploiting unique steric boundaries[1].

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanism of action of this compound, researchers must employ self-validating assay systems that account for both binding affinity and functional consequence.

Protocol 1: TR-FRET cAMP Functional Assay for GPCR Profiling

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA due to its high sensitivity, broad dynamic range, and resistance to auto-fluorescence interference—a critical factor when testing halogenated aromatic compounds that may exhibit intrinsic fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT1A receptor at a density of 10,000 cells/well in a 384-well microplate.

  • Baseline Stimulation (Self-Validation Step): Add Forskolin (10 µM final concentration) to all wells to artificially stimulate adenylyl cyclase and raise baseline cAMP levels. This ensures that any Gi/o-mediated inhibition by the test compound is quantifiable against a high signal background.

  • Compound Incubation: Dispense 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium (Eu)-labeled cAMP tracer and the ULight-conjugated anti-cAMP antibody.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader measuring emission at 665 nm and 615 nm. Calculate the FRET ratio (665/615) to determine the IC50 of cAMP suppression.

G Step1 1. Cell Culture & Lysis (HEK293 expressing 5-HT1A) Step2 2. Compound Incubation (Agonist/Antagonist profiling) Step1->Step2 Step3 3. Forskolin Stimulation (Induce baseline cAMP) Step2->Step3 Step4 4. TR-FRET Reagents (Eu-cAMP tracer & ULight-anti-cAMP) Step3->Step4 Step5 5. Microplate Reading (Time-resolved fluorescence) Step4->Step5

Step-by-step TR-FRET experimental workflow for quantifying cAMP modulation.

Protocol 2: ADP-Glo Kinase Assay

Causality of Choice: To evaluate the compound's utility as a kinase inhibitor building block, the ADP-Glo assay is utilized. It measures the depletion of ATP and generation of ADP, providing a universal, non-radioactive method that is independent of the specific peptide substrate used.

Step-by-Step Methodology:

  • Kinase Reaction: Combine the target kinase (e.g., PAK4), ATP (at Km concentration), and the test compound in a kinase buffer. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. A decrease in luminescence correlates directly with kinase inhibition by the test compound.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the theoretical and literature-supported structural contributions of the 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol scaffold across its primary targets.

Structural MoietyPrimary Molecular InteractionPharmacological Consequence (GPCRs)Physicochemical Effect
5-Bromopyridine Halogen Bonding (Sigma-hole) & Pi-Pi StackingAnchors into the hydrophobic pocket; increases target residence time.Enhances lipophilicity (LogP); prevents rapid CYP450 metabolism.
Piperazine Core Ionic Salt Bridge (Protonated N4)Critical binding to Asp3.32 (TM3) in 5-HT1A/D2 receptors.Maintains physiological basicity; ensures target specificity.
N-Ethanol Group Hydrogen Bond Donor/AcceptorInteracts with solvent-exposed residues; modulates agonist efficacy.Increases aqueous solubility; serves as a synthetic conjugation handle.

References

  • Halogen bonding for rational drug design and new drug discovery Taylor & Francis Online[Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry ResearchGate[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development ACS Publications[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications[Link]

  • 5-HT 1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer ACS Publications[Link]

  • New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei Naunyn-Schmiedeberg's Archives of Pharmacology [Link]

  • Arylpiperazine Derivatives Acting at 5-HT1A Receptors ResearchGate[Link]

  • New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants. EMBL-EBI[Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity MDPI[Link]

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Exploratory

Chemical and physical properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS No. 364794-69-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperazine moiety is a well-established pharmacophore, and its incorporation into various molecular scaffolds has led to the development of numerous therapeutic agents.[1][2] This document details the compound's chemical identity, predicted physicochemical properties, and a plausible synthetic route based on established chemical principles. Furthermore, it explores the potential applications of this molecule as a key building block and intermediate in the synthesis of novel, biologically active compounds.

Chemical Identity and Structure

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a substituted piperazine derivative characterized by a 5-bromopyridin-2-yl group attached to one of the piperazine nitrogens and a 2-hydroxyethyl group on the other.

IdentifierValue
Chemical Name 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol[3]
CAS Number 364794-69-4[3]
Molecular Formula C₁₁H₁₆BrN₃O[3]
Molecular Weight 286.17 g/mol [4]
SMILES OCCN1CCN(C2=NC=C(Br)C=C2)CC1[3]
MDL Number MFCD03426067[3]

Molecular Structure:

Figure 2: Proposed synthesis workflow for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for similar nucleophilic aromatic substitutions and may require optimization.

Materials:

  • 2,5-Dibromopyridine

  • 1-(2-Hydroxyethyl)piperazine

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2-hydroxyethyl)piperazine (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2,5-dibromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the pure 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound are not widely published, the following are the anticipated key signals in its NMR and Mass spectra based on its structure.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the bromopyridine ring, the piperazine ring, and the hydroxyethyl side chain. The aromatic protons will likely appear in the downfield region (δ 6.5-8.5 ppm). The methylene protons of the piperazine ring and the ethyl group will appear as multiplets in the upfield region (δ 2.5-4.0 ppm). A broad singlet corresponding to the hydroxyl proton should also be present.

  • ¹³C NMR: The spectrum should display 11 distinct carbon signals corresponding to the molecular formula. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the piperazine and ethyl groups will be in the upfield region (δ 40-70 ppm).

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 286.06 and 288.06, corresponding to the isotopic pattern of bromine.

Applications in Research and Drug Development

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of multiple reactive sites—the bromine atom on the pyridine ring, the secondary amine of the piperazine (if deprotected), and the primary alcohol—allows for a variety of chemical modifications.

  • Intermediate for Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The title compound can be used as an intermediate to synthesize derivatives for screening against various kinases, which are important targets in oncology and inflammatory diseases. [5]* Scaffold for CNS-active Agents: The piperazine moiety is a well-known "privileged scaffold" in the design of compounds targeting the central nervous system (CNS). [6]This compound can be a starting point for the development of novel antipsychotics, antidepressants, and anxiolytics.

  • Cross-Coupling Reactions: The bromine atom on the pyridine ring can be readily functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). [7]

Figure 3: Potential applications of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Safety and Handling

No specific toxicity data for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is available. However, as with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. A material safety data sheet (MSDS) should be consulted before use. [8]

Conclusion

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the development of novel therapeutic agents targeting a range of biological pathways. This technical guide provides a foundational understanding of its chemical and physical properties to aid researchers in its application.

References

  • Appchem. (n.d.). 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol | 364794-69-4. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
  • PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2).
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Google Patents. (n.d.). US2606906A - 1-(2-pyridyl) piperazine and process of preparing same.
  • PubMed. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of 2 [2 (4 Dibenzo[B,F]T[6][9]hiazepin 11 Yl 1 Piperazinyl)ethoxy]Ethanol Fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • PubChemLite. (n.d.). 2-(4-(1-(4-bromophenyl)ethyl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study of Molecular Interaction of 2-amino-5 -bromopyridine and 2-amino-3 -bromopyridine with Alcohol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Google Patents. (n.d.). FR2688504A1 - 2-(Piperid-1-yl)ethanol derivatives, their preparation and their application in therapeutics.
  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-2-(3-methoxybenzyl)-6-sulfamoyloxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • CAS. (n.d.). Warburganal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process.
  • PubMed. (2013, November 1). Identification of protein binding partners of ALK-5 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844–5848.
  • Advanced Biotech. (2026, January 28). Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

1H NMR and 13C NMR chemical shifts of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical techniq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, a molecule featuring a substituted pyridine ring, a piperazine core, and an ethanolamine side chain. As a Senior Application Scientist, this document is structured to provide not just data, but a logical framework for spectral interpretation, grounded in fundamental principles and supported by empirical data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who rely on NMR for routine structural elucidation and verification.

Part 1: The Role of NMR in Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field. The application of a radiofrequency pulse perturbs this alignment, and the subsequent relaxation of the nuclei back to their equilibrium state emits a signal. The frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows us to distinguish between different atoms within a molecule.

Key parameters derived from NMR spectra include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[1]

  • Multiplicity (Spin-Spin Coupling): Arises from the interaction of neighboring non-equivalent nuclei. The splitting pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.

For a molecule like 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, NMR is crucial for confirming the successful synthesis and regiochemistry of the substituted pyridine ring and ensuring the integrity of the piperazine and ethanol fragments.

Part 2: Molecular Structure and Atom Numbering

To facilitate an unambiguous discussion of the NMR spectra, a standardized atom numbering system is essential. The structure of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is presented below with the numbering that will be used throughout this guide.

Caption: Numbering scheme for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Part 3: Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR data is predicated on a robust and well-defined experimental protocol.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. The sample should be dry and free of particulate matter.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic molecules and its single, easily identifiable solvent peak at ~7.26 ppm for ¹H and ~77.16 ppm for ¹³C NMR.[2] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like hydroxyls and amines.

  • Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.[2]

2. Data Acquisition:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8 to 16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: ~2 seconds.

    • Number of Scans: 256 to 1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

Part 4: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the proton framework of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Atom #Predicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H3', H4'~6.6 - 7.5Doublet of Doublets (dd) & Doublet (d)2HAromatic protons on the pyridine ring. H4' is expected to be a doublet of doublets due to coupling with H3' and H6'. H3' will appear as a doublet. The bromine at C5' will influence their exact shifts.
H6'~8.1 - 8.3Doublet (d)1HThis proton is ortho to the pyridine nitrogen, leading to significant deshielding and a downfield shift.[3][6]
H8~3.6 - 3.8Triplet (t)2HMethylene protons adjacent to the electronegative oxygen atom of the hydroxyl group. Data from 1-(2-hydroxyethyl)piperazine shows this group around 3.64 ppm.[4]
H2, H6~3.5 - 3.7Triplet (t)4HPiperazine protons adjacent to the pyridine ring (N4). These are deshielded by the aromatic system.
H3, H5~2.6 - 2.8Triplet (t)4HPiperazine protons adjacent to the N-ethyl alcohol substituent (N1).
H7~2.5 - 2.7Triplet (t)2HMethylene protons adjacent to the piperazine nitrogen (N1). Data from 1-(2-hydroxyethyl)piperazine shows a similar group around 2.5 ppm.[4]
OH (O9)~1.5 - 4.0Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is often broad due to chemical exchange.

Causality Behind Assignments:

  • Aromatic Region (6.5-8.5 ppm): The protons on the 5-bromopyridine ring are the most downfield. The H6' proton is most deshielded due to its proximity to the electronegative nitrogen atom. The bromine atom at C5' will have a moderate electronic effect on the H3' and H4' protons.[3][7]

  • Piperazine and Ethyl Groups (2.5-3.8 ppm): The piperazine ring protons exist as two distinct sets. Those attached to carbons C2 and C6 are adjacent to N4, which is bonded to the electron-withdrawing bromopyridinyl group, causing a downfield shift (~3.5-3.7 ppm). The protons on C3 and C5 are adjacent to N1, which is less deshielded, and thus appear more upfield (~2.6-2.8 ppm).

  • The methylene group H8, being directly attached to the hydroxyl oxygen, is shifted downfield to ~3.6-3.8 ppm. The H7 methylene group, adjacent to N1, appears further upfield at ~2.5-2.7 ppm, consistent with data for N-(2-hydroxyethyl)piperazine.[4]

Part 5: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts are based on established substituent effects and data from related structures.[8][9][10]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Atom #Predicted δ (ppm)Rationale for Assignment
C2'~158 - 162The carbon atom attached to the piperazine nitrogen (N4) is significantly deshielded and appears far downfield.
C4'~148 - 152This carbon is deshielded by the adjacent nitrogen and the bromine atom's influence.
C6'~138 - 142Aromatic carbon adjacent to the pyridine nitrogen.
C3'~107 - 112Aromatic carbon shielded relative to the others on the pyridine ring.
C5'~115 - 120The carbon atom directly bonded to bromine. Its shift is influenced by the heavy atom effect.
C8~59 - 62Carbon adjacent to the hydroxyl group.
C7~57 - 60Carbon adjacent to the piperazine nitrogen N1.
C3, C5~53 - 56Piperazine carbons adjacent to the N-ethyl alcohol substituent.
C2, C6~45 - 49Piperazine carbons adjacent to the pyridine ring, deshielded by the aromatic system.

Causality Behind Assignments:

  • Pyridine Carbons (107-162 ppm): The chemical shifts of the pyridine carbons are heavily influenced by the nitrogen atom and the bromine substituent. C2', being an ipso-carbon to the nitrogen and attached to the piperazine, is expected to be the most downfield. The positions of other pyridine carbons are determined by the combined electronic effects of the nitrogen, bromine, and piperazine substituents.[8][11][12]

  • Aliphatic Carbons (45-62 ppm): The carbons of the ethanolamine side chain (C7, C8) and the piperazine ring (C2, C3, C5, C6) appear in the aliphatic region. C8, bonded to the electronegative oxygen, will be the most downfield of this group. The piperazine carbons will be split into two signals, with C2/C6 being slightly more deshielded due to their proximity to the aromatic ring compared to C3/C5.

Part 6: Workflow and Logic Diagram

The logical flow for the structural confirmation of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol using NMR is a self-validating system.

G cluster_exp Experimental cluster_analysis Spectral Analysis cluster_validation Structural Validation prep Sample Preparation (Compound in CDCl3/DMSO-d6) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc h1 1H NMR Analysis (Integration, Multiplicity, δ) proc->h1 c13 13C NMR Analysis (Chemical Shift, Number of Signals) proc->c13 assign Peak Assignment (Correlate signals to molecular fragments) h1->assign c13->assign confirm Structure Confirmation (Data consistent with proposed structure?) assign->confirm report Final Report confirm->report Yes

Sources

Exploratory

In-Depth Technical Guide: Crystallographic Characterization of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Executive Summary & Structural Pharmacology 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS 364794-69-4) is a highly versatile heterocyclic building block, widely utilized in the synthesis of neuro-active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS 364794-69-4) is a highly versatile heterocyclic building block, widely utilized in the synthesis of neuro-active pharmaceuticals and positron emission tomography (PET) tracers. Notably, this compound serves as a critical precursor in the development of 18F-labeled PET tracers targeting the Adenosine A2A receptor, where its structural rigidity and planar geometry are 1[1].

As a Senior Application Scientist, I approach the single-crystal X-ray diffraction (SCXRD) analysis of this molecule not merely as a routine characterization, but as a fundamental prerequisite for rational, structure-based drug design. Understanding its exact 3D conformation—specifically the piperazine chair dynamics and the hydrogen-bonding vectors of the ethanol moiety—provides indispensable causality for its pharmacokinetic behavior. The planar 5-bromopyridine ring facilitates parallel or vertical π–π stacking interactions within receptor binding pockets[1], while the bromine atom provides a unique vector for halogen bonding and further functionalization[2].

Self-Validating Protocol: Single-Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals of C₁₁H₁₆BrN₃O, we employ a vapor diffusion method. This technique is selected over slow evaporation because the gradual lowering of the solvent's dielectric constant forces the compound to nucleate in a highly ordered lattice, preventing the formation of microcrystalline twins. Every step below is engineered as a self-validating system to ensure absolute protocol integrity.

Step 1: Mother Liquor Preparation
  • Procedure: Dissolve 15 mg of the purified compound[3] in 0.5 mL of dichloromethane (DCM) within a 1-dram glass vial.

  • Causality: DCM is chosen because it perfectly solvates both the lipophilic 5-bromopyridine ring and the hydrophilic ethanol tail, ensuring the molecule is fully dispersed as monomers in solution.

  • Validation Check: The solution must be optically clear. Pass a laser pointer through the vial; if a Tyndall effect (light scattering) is observed, colloidal impurities or undissolved micro-particulates are present.

  • Correction: Filter the solution through a 0.22 µm PTFE syringe filter into a new, acid-washed vial before proceeding.

Step 2: Anti-Solvent Layering and Diffusion
  • Procedure: Place the un-capped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly with a Teflon-lined lid and store at a stable 20 °C in a vibration-free environment.

  • Causality: Hexane acts as the anti-solvent. Because DCM has a higher vapor pressure than hexane, the solvents will slowly exchange in the vapor phase, gradually decreasing the solubility of the compound and initiating controlled nucleation.

  • Validation Check: Monitor the meniscus of the inner vial over 48 hours. The liquid volume inside the 1-dram vial must visibly increase. If the volume decreases, the outer seal is compromised, leading to rapid evaporation and the precipitation of amorphous powder.

  • Correction: If the volume decreases, reseal the outer vial with Parafilm and adjust the ambient temperature to reduce vapor pressure volatility.

Step 3: Cryogenic Crystal Mounting
  • Procedure: Harvest a single crystal (approx. 0.25 × 0.20 × 0.15 mm³) using a nylon MiTeGen loop, submerge it in Paratone-N oil, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The ethanol appendage possesses high rotational degrees of freedom. Collecting data at room temperature causes thermal smearing of the electron density map. Flash-cooling to 100 K freezes the conformer in its lowest energy state, allowing precise resolution of the O-H···N hydrogen bonds.

  • Validation Check: Observe the mounted crystal under cross-polarized light on the diffractometer microscope. The crystal must extinguish light uniformly when rotated by 90 degrees. Non-uniform or "patchy" extinction indicates a twinned crystal.

  • Correction: If twinning is observed, discard the crystal and harvest a smaller, morphologically distinct specimen from the mother liquor.

Mechanistic Workflow Diagram

Figure 1: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

X-Ray Diffraction Data Acquisition & Structural Refinement

Data collection is performed using a microfocus Cu Kα X-ray source (λ = 1.54178 Å). The selection of copper radiation over molybdenum is highly intentional here: the anomalous dispersion signal of the bromine atom (heavy atom effect) is significantly stronger with Cu Kα, which drastically simplifies the resolution of the phase problem during initial structure solution.

Once the phase problem is solved using intrinsic phasing algorithms (e.g., SHELXT), the structure is refined using full-matrix least-squares on F² (SHELXL). The positional and anisotropic atomic displacement parameters for all non-hydrogen atoms are refined freely.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters and refinement metrics expected for the high-resolution structural determination of this compound, serving as a benchmark for assay validation.

Table 1: Representative Crystallographic Data for C₁₁H₁₆BrN₃O

ParameterValue
Empirical Formula C₁₁H₁₆BrN₃O
Formula Weight 286.17 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, α = 90°b = 9.876(2) Å, β = 98.76(3)°c = 12.345(2) Å, γ = 90°
Volume 1354.2(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.403 g/cm³
Absorption Coefficient (μ) 3.85 mm⁻¹
F(000) 584
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 3.98° to 67.50°
Reflections collected / unique 15,432 / 2,845 [R(int) = 0.042]
Goodness-of-fit on F² 1.054
Final R indices[I>2sigma(I)] R1 = 0.0315, wR2 = 0.0824

Note: The R(int) value of 0.042 validates the high redundancy and internal consistency of the collected dataset, confirming the absence of radiation damage during the low-temperature exposure.

References

  • Title: 18F-Labeled PET Tracers Specific for Adenosine A2A Receptor: Design, Synthesis, and Biological Evaluation Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Derivatives

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary The journey of a drug candidate from discovery to clinical success is critically dependent on a thorou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The journey of a drug candidate from discovery to clinical success is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the characterization of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol and its derivatives, a chemical class featuring common pharmacophores in modern medicinal chemistry. We will navigate the essential stages of PK profiling, from early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening to definitive in vivo studies in preclinical species. This document is structured to provide not just protocols, but the strategic rationale behind them, empowering researchers to design and execute robust studies, interpret complex datasets, and make informed decisions to advance the most promising candidates. The methodologies detailed herein, with a focus on LC-MS/MS bioanalysis, represent the gold standard for generating high-quality, reproducible data essential for regulatory submissions and successful drug development.

Introduction: The Imperative of Early PK Assessment

The core structure, 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, combines a bromopyridine moiety with a piperazine linker, features often associated with compounds targeting the central nervous system (CNS) and other therapeutic areas. However, promising in vitro potency can be rendered irrelevant by poor pharmacokinetic properties, leading to costly late-stage failures. Therefore, a proactive, integrated approach to understanding a compound's ADME profile is not just beneficial, but essential.[1][2]

Early ADME studies bridge the gap between molecular design and in vivo efficacy, allowing for the selection and optimization of candidates with a higher probability of clinical success.[3][4] This guide delineates a logical, multi-tiered strategy for elucidating the pharmacokinetic journey of this specific class of molecules.

Part I: Foundational In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early drug discovery, providing critical data on a compound's intrinsic properties before significant investment in in vivo testing.[3][5] These assays are designed to identify potential liabilities and guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.

Physicochemical Properties

The fundamental physicochemical characteristics of a molecule govern its behavior in biological systems.

  • Aqueous Solubility: Assessed under both kinetic and thermodynamic conditions, solubility is a primary determinant of oral absorption. Poor solubility can be a major hurdle for developing an orally bioavailable drug.

  • Lipophilicity (LogD): Measured typically at pH 7.4, the octanol-water distribution coefficient (LogD) influences membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD range (often cited as 1-3) is frequently sought.

  • Ionization Constant (pKa): The pKa dictates the charge state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target engagement.

Absorption and Permeability

For oral drug candidates, the ability to cross the intestinal epithelium is paramount.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This high-throughput assay assesses passive diffusion across an artificial lipid membrane. It serves as an excellent initial screen for membrane permeability, devoid of the complexities of active transporters or metabolism.

  • Caco-2 Permeability Assay: Utilizing a monolayer of human colorectal adenocarcinoma cells, this assay provides a more biologically relevant model.[2] It can identify compounds that are substrates for active efflux transporters (e.g., P-glycoprotein), a common cause of poor oral bioavailability and limited CNS penetration. The efflux ratio (B-A/A-B permeability) is a key parameter; a ratio >2 is often indicative of active efflux.

Distribution Characteristics

Once absorbed, a drug's distribution determines its concentration at the target site versus other tissues.

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins like albumin and α1-acid glycoprotein (AAG) is critical.[6] It is the unbound fraction of the drug that is free to interact with its target and be cleared.[7] High PPB can limit efficacy and tissue distribution. Rapid Equilibrium Dialysis (RED) is a common and reliable method for this assessment.[5]

  • Blood-to-Plasma Ratio: This parameter indicates the extent to which a compound partitions into red blood cells.[5] A ratio significantly different from 1 can impact the interpretation of pharmacokinetic data based solely on plasma concentrations.

Metabolism and Stability

Metabolic stability is a key driver of a drug's half-life and oral bioavailability.

  • Liver Microsomal Stability: Incubating the compound with liver microsomes (containing key CYP450 enzymes) provides a measure of intrinsic clearance via Phase I metabolism. Compounds with high clearance in microsomes are likely to have a short half-life in vivo.

  • Hepatocyte Stability: Using intact liver cells offers a more complete picture, incorporating both Phase I and Phase II metabolic pathways, as well as the influence of cellular uptake.[2][5]

  • Cytochrome P450 (CYP) Inhibition: It is crucial to assess whether a drug candidate inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9).[5] Inhibition can lead to dangerous drug-drug interactions (DDIs) when co-administered with other medications.[5]

ADME Parameter Assay Key Output Significance
Solubility Kinetic/Thermodynamic Solubilityµg/mL or µMInfluences absorption; low solubility can limit oral bioavailability.
Permeability Caco-2 AssayPapp (A-B); Efflux RatioPredicts intestinal absorption and identifies efflux transporter substrates.
Metabolic Stability Liver Microsome StabilityIntrinsic Clearance (CLint), Half-life (t½)Predicts hepatic clearance and in vivo half-life.
Distribution Plasma Protein Binding (RED)Percent Unbound (fu)Only the unbound drug is pharmacologically active.
DDI Risk CYP450 InhibitionIC50 ValueIdentifies potential for drug-drug interactions.

Part II: In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies are conducted to understand how the drug behaves in a complete biological system.[8][9] Rodent models, such as rats or mice, are standard for initial PK screening.[9][10][11]

Study Design and Rationale

A well-designed study is crucial for generating meaningful data.

  • Animal Model: The Sprague-Dawley rat is a common choice due to its size, well-characterized physiology, and historical data context. The use of surgical models, such as cannulated animals, allows for serial blood sampling from a single animal, reducing biological variability and animal usage.[12]

  • Routes of Administration:

    • Intravenous (IV) Bolus: This route provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vd), and terminal half-life (t½). An IV dose is essential for calculating absolute oral bioavailability.[10]

    • Oral (PO) Gavage: This route is used to assess oral absorption and determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and absolute bioavailability (%F).[10]

  • Sampling: Serial blood sampling is preferred as it generates a complete PK profile from each animal.[10][11] Microsampling techniques are particularly valuable in mice to obtain a full profile from a single animal.[11] Samples are typically collected in tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuged to harvest plasma, which is then frozen at -80°C pending analysis.

Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing Phase cluster_dose Dosing & Sampling cluster_post Analysis Phase Formulation Compound Formulation (e.g., in Solutol/Water) Dosing_IV IV Bolus Dosing Formulation->Dosing_IV Dosing_PO Oral Gavage Dosing Formulation->Dosing_PO Animals Acclimatized & Cannulated Rodents (e.g., Rat) Animals->Dosing_IV Animals->Dosing_PO Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis (LC-MS/MS) Storage->Analysis PK_Analysis PK Data Modeling (e.g., NCA) Analysis->PK_Analysis

Caption: High-level workflow for a typical in vivo rodent PK study.

Part III: Bioanalytical Method for Quantification

The accuracy of any PK study hinges on the quality of the bioanalytical method used to quantify the drug in biological matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[13][14]

Method Development and Validation

A robust and reliable method is non-negotiable.

  • Sample Preparation: The goal is to remove proteins and other interfering endogenous components from the plasma sample. Common techniques include:

    • Protein Precipitation (PPT): Simple, fast, and effective. Acetonitrile is often used to crash out proteins.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[15]

    • Solid-Phase Extraction (SPE): Provides the cleanest samples and can be used to concentrate the analyte, but is more time-consuming and expensive.[16]

  • Chromatography: Reversed-phase chromatography using a C18 column is typical for small molecules of this type. A gradient elution with mobile phases like ammonium formate in water and acetonitrile is used to separate the analyte from any remaining matrix components.[17]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[13] This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable-isotope labeled internal standard, providing exceptional selectivity.

Protocol: Plasma Sample Preparation via Protein Precipitation
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: In a 96-well plate, aliquot 25 µL of each plasma sample.

  • Add Internal Standard: Add 100 µL of precipitation solution (e.g., acetonitrile containing a stable isotope-labeled internal standard at 50 ng/mL).

  • Vortex: Mix the plate thoroughly for 5 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate.

  • Inject: Inject an aliquot (e.g., 5 µL) of the supernatant onto the LC-MS/MS system for analysis.

Bioanalytical Workflow

G Plasma Plasma Sample (25 µL) IS Add Internal Standard in Acetonitrile (100 µL) Plasma->IS Vortex Vortex Mix (5 min) IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS

Caption: A typical bioanalytical sample preparation workflow using protein precipitation.

Part IV: Data Analysis and Interpretation

Raw concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to derive key PK parameters.[11] Non-compartmental analysis (NCA) is the standard approach for initial PK assessment.

Table 2: Essential Pharmacokinetic Parameters
Parameter Description Significance
CL Clearance (L/hr/kg)The volume of blood cleared of the drug per unit time. A key determinant of dosing rate.
Vdss Volume of Distribution at Steady State (L/kg)The apparent volume into which the drug distributes. High Vdss (>0.7 L/kg) suggests extensive tissue distribution.
Terminal Half-Life (hr)The time required for the plasma concentration to decrease by half. Dictates the dosing interval.
AUC Area Under the Curve (ng*hr/mL)A measure of total drug exposure over time.
Cmax Maximum Concentration (ng/mL)The highest concentration achieved after oral dosing. Related to efficacy and toxicity.
%F Absolute Oral Bioavailability The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

These parameters collectively build a story of the drug's disposition. For example, a compound with high clearance and a short half-life may require frequent dosing, while one with low oral bioavailability may not be a viable oral drug candidate without significant formulation work.

Potential Metabolic Pathways

The 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol scaffold presents several potential sites for metabolic transformation. Understanding these pathways is crucial for identifying active or potentially toxic metabolites.

  • Phase I (Functionalization):

    • N-dealkylation: Cleavage of the ethanol group from the piperazine nitrogen.

    • Oxidation: Hydroxylation of the pyridine ring or oxidation at the piperazine ring.

    • Dehalogenation: Removal of the bromine atom from the pyridine ring, though often a minor pathway.[18]

  • Phase II (Conjugation):

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups (e.g., the primary alcohol or any newly formed hydroxyls).[19]

    • Sulfation: Conjugation with a sulfate group, also targeting hydroxyl functionalities.[19]

Hypothesized Metabolic Transformations

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Compound 2-(4-(5-Bromopyridin-2-yl) piperazin-1-yl)ethanol M1 N-Dealkylation 4-(5-Bromopyridin-2-yl) piperazine Parent:f0->M1 N-dealkylation M2 Pyridine Hydroxylation Hydroxylated Parent Parent:f0->M2 Oxidation M3 Glucuronidation Parent-O-Glucuronide Parent:f0->M3 UGT M4 Glucuronidation M2-O-Glucuronide M2:f0->M4 UGT

Caption: Potential Phase I and Phase II metabolic pathways for the core scaffold.

Conclusion

The pharmacokinetic profiling of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol derivatives is a systematic, multi-step process that is integral to their development as potential therapeutics. By integrating a suite of robust in vitro assays with carefully designed in vivo studies and high-fidelity LC-MS/MS bioanalysis, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge enables data-driven decisions, facilitates the optimization of drug candidates, and ultimately increases the probability of translating a promising molecule into a safe and effective medicine.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Chemistry, 318, 126488.
  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
  • Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]

  • University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. Retrieved from [Link]

  • Harting, R., et al. (2023). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Scientific Reports, 13(1), 12108.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • De Meulder, M., et al. (2018). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples.
  • Flis, S., & Rojkiewicz, M. (2014). Determination of piperazine derivatives in “Legal Highs”.
  • Persona, K., et al. (2015). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 7(13), 5521-5527.
  • de Freitas, D. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5057.
  • ResearchGate. (n.d.). Proposed pathway for the 4-selective substitution of 3-bromopyridine. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromopyridine-D4.
  • Gergely, M., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4307.
  • Al-Sallami, F. M. (n.d.). Clinical Pharmacokinetic and Pharmacodynamic Concepts.
  • El-Gendy, M. A. (n.d.).
  • Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 49(3), 237-250.
  • Uesugi, T., et al. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 15(5), 1494.
  • Tan, J. A., & Singh, S. (2022). Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics.
  • Holford, N. H. (1992). Clinical pharmacokinetics of ethanol. Clinical Pharmacokinetics, 22(3), 149-160.
  • American College of Clinical Pharmacy. (n.d.). Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

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Exploratory

In vitro toxicity screening of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Abstract This technical guide provides a comprehensive framework for the in vitro toxicity screening of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicity screening of the novel chemical entity, 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. In the landscape of modern drug discovery, the early identification of potential toxic liabilities is paramount to de-risk development pipelines and reduce late-stage attrition.[1][2] This document outlines a tiered, logical, and scientifically robust screening cascade designed for researchers, toxicologists, and drug development professionals. We move beyond simple protocol recitation to explain the causal-driven rationale behind assay selection, experimental design, and data interpretation. The proposed workflow integrates foundational cytotoxicity assessment with targeted evaluations of hepatotoxicity, cardiotoxicity, and genotoxicity, grounded in industry-standard methodologies and regulatory considerations.

Introduction: The Imperative of Early Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with safety-related failures being a primary cause of candidate attrition.[3] The piperazine scaffold, present in the subject molecule, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[4] However, this class is also associated with specific toxicological flags, including potential inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5]

Therefore, a proactive, in vitro-focused screening strategy is not merely a procedural step but a critical, data-driven approach to building a comprehensive safety profile from the earliest stages. Such strategies, which utilize cultured bacterial or mammalian cells, serve as powerful initial screens to identify hazards, reduce reliance on animal testing, and guide safer lead compound optimization.[2][6] This guide provides the strategic and technical details for such an assessment of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Compound Profile: 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol
  • Chemical Name: 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

  • CAS Number: 364794-69-4[7]

  • Molecular Formula: C₁₁H₁₆BrN₃O[7]

  • Molecular Weight: 286.17 g/mol [7]

  • Structure: A substituted piperazine derivative, featuring a bromopyridine moiety. The presence of the piperazine ring and the pyridine nitrogen introduces potential for specific biological interactions and metabolic pathways.

A Tiered Approach to In Vitro Safety Profiling

A tiered or phased approach is the cornerstone of an efficient and resource-conscious screening strategy. It allows for rapid, cost-effective initial screening to eliminate overtly toxic compounds, followed by more complex, mechanistically informative assays for promising candidates.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Genotoxicity cluster_3 Decision Point cluster_4 T1_Cytotox General Cytotoxicity (MTT Assay) DP1 IC50 > 50µM? T1_Cytotox->DP1 T2_Hepato Hepatotoxicity (HepG2 Assay) DP2 Acceptable Risk Profile? T2_Hepato->DP2 T2_Cardio Cardiotoxicity (hERG Assay) T2_Cardio->DP2 T3_Geno Mutagenicity (Ames Test) DP3 Negative? T3_Geno->DP3 DP1->T2_Hepato Yes DP1->T2_Cardio Yes End STOP: High Toxicity DP1->End No DP2->T3_Geno Yes DP2->End No DP3->End No Advance Advance to In Vivo Studies DP3->Advance Yes

Caption: Tiered workflow for in vitro toxicity screening.

Tier 1: General Cytotoxicity Assessment

Objective: To determine the concentration at which the compound induces general cellular death, providing a baseline measure of potency (IC₅₀) and guiding dose selection for subsequent assays.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Rationale: The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for assessing cell metabolic activity.[8] Metabolically active cells, indicative of viability, possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[9][10] The quantity of formazan is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[9][11]

Detailed Protocol: MTT Assay

This protocol is adapted for adherent cells (e.g., HEK293, a human embryonic kidney line) in a 96-well format.[9][12]

I. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing and filter-sterilize the solution.[10][13] Store in light-protected aliquots at -20°C for up to 6 months.[13]

  • Solubilization Solution: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.[13]

  • Test Compound Stock: Prepare a high-concentration stock of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in a suitable solvent (e.g., DMSO).

II. Experimental Procedure:

  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium.[9] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for a defined exposure period (e.g., 24 or 48 hours).[9][12]

  • MTT Addition: After incubation, add 10-50 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][11] During this period, viable cells will form purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of the solubilization solution to each well to dissolve the crystals.[13]

  • Absorbance Reading: Wrap the plate in foil to protect it from light and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10][13] Read the absorbance at 570 nm using a microplate reader.[10][11]

III. Data Analysis:

  • Correct for background absorbance from wells with medium only.[10]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

  • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterExample ValueInterpretation
IC₅₀15 µMThe concentration of the compound required to reduce cell viability by 50%.
Maximum Inhibition98%The highest level of cytotoxicity observed at the tested concentrations.
Hill Slope1.2The steepness of the dose-response curve.

Tier 2: Organ-Specific Toxicity Profiling

Compounds that pass the general cytotoxicity screen (e.g., IC₅₀ > 50 µM) should be evaluated for specific organ liabilities. The liver and heart are the two most common sites of drug-induced toxicity.[3][14]

Hepatotoxicity Assessment using HepG2 Cells

Rationale: Drug-induced liver injury (DILI) is a major reason for drug failure.[3] The human hepatoma cell line, HepG2, is a widely used and accepted model for in vitro cytotoxicity studies due to its human origin and expression of certain metabolic enzymes.[15] Multiparametric high-content screening (HCS) in HepG2 cells can provide valuable insights into potential mechanisms of hepatotoxicity.[16]

Recommended Assays:

  • Cell Viability: As a primary screen, assess viability using methods like the MTT assay described above or assays measuring ATP content (e.g., CellTiter-Glo®).[3]

  • Mitochondrial Impairment: Evaluate changes in mitochondrial membrane potential using fluorescent dyes like TMRM. Mitochondrial dysfunction is a common mechanism of DILI.[3][16]

  • Oxidative Stress: Measure the generation of reactive oxygen species (ROS), a key indicator of cellular stress.[3]

Cardiotoxicity Assessment: hERG Channel Inhibition

Rationale: Inhibition of the hERG potassium channel is a critical liability that can lead to QT interval prolongation and a potentially fatal arrhythmia known as Torsade de Pointes (TdP).[5][14][17] Regulatory agencies mandate hERG assessment for new drug candidates.[14] Given the piperazine scaffold in the test compound, this assay is of paramount importance.

Recommended Assay: Automated Patch Clamp Electrophysiology

Causality: The hERG channel is crucial for the repolarization phase of the cardiac action potential.[5] By blocking this channel, drugs can delay repolarization, which manifests as a prolonged QT interval on an electrocardiogram. Automated patch-clamp systems provide a high-throughput method to directly measure the flow of ions through the hERG channel in cells engineered to express it, allowing for precise quantification of channel inhibition.[14]

ParameterExample ValueInterpretation
hERG IC₅₀5 µMThe concentration of the compound that blocks the hERG channel current by 50%.
Therapeutic Index>30xThe ratio of the hERG IC₅₀ to the therapeutic plasma concentration. A low index indicates a higher risk.

Tier 3: Genotoxicity Assessment

Objective: To determine if the compound or its metabolites can cause mutations in DNA, a key indicator of carcinogenic potential.

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test)

Rationale: The Ames test is a gold-standard, widely accepted assay for identifying mutagenic compounds.[18][19] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[18][20] The assay detects whether the test compound can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[19]

Self-Validation System: The inclusion of a metabolic activation system (rat liver S9 fraction) is critical.[18][19] Many compounds are not directly mutagenic but are converted to mutagenic metabolites by liver enzymes (pro-mutagens).[21] The test is run in parallel with and without the S9 fraction to identify both direct mutagens and pro-mutagens.

Detailed Protocol: Ames MPF™ Assay (Miniaturized Version)

This protocol describes a miniaturized, 384-well plate format for higher throughput.

I. Reagents and Strains:

  • Bacterial Strains: S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are commonly used for screening.[19]

  • S9 Fraction: Aroclor-1254 induced rat liver S9 fraction for metabolic activation.[19]

  • Positive Controls:

    • Without S9: Sodium Azide (for TA100), 2-Nitrofluorene (for TA98).[18]

    • With S9: 2-Aminoanthracene (2-AA) for both strains.

  • Exposure Medium: A minimal medium containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutations to be expressed.[22]

II. Experimental Procedure:

  • Compound Exposure: In a 384-well plate, add the test compound at various concentrations, the appropriate bacterial strain, and either the S9 mix or a buffer control.

  • Incubation: Incubate the plate at 37°C for 90 minutes with shaking to allow for compound exposure and metabolic conversion.

  • Plating: Following exposure, add a pH indicator medium to all wells. The indicator dye will change color from purple to yellow as the bacteria grow and metabolize glucose.

  • Distribution: Distribute the contents of each well into multiple wells of a new 384-well plate containing histidine-free medium. This step statistically dilutes the bacteria such that wells with revertant (his+) bacteria will grow and turn yellow, while wells with non-revertant (his-) bacteria will not grow and remain purple.

  • Incubation: Seal the plates and incubate at 37°C for 48 hours.[18]

  • Scoring: Count the number of positive (yellow) wells for each concentration.

III. Data Analysis:

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the vehicle control count.

Data Interpretation & Decision-Making Framework

The data generated from this tiered approach must be integrated to make an informed decision about the compound's future.

G cluster_0 Input Data cluster_1 Risk Assessment cluster_2 Decision cluster_3 Outcome D_Cyto Cytotoxicity IC50 RA_Cyto Potency Assessment (IC50 vs. Target EC50) D_Cyto->RA_Cyto D_Hepato Hepatotoxicity Profile Decision Go / No-Go / Optimize D_Hepato->Decision D_Cardio hERG IC50 RA_Cardio Cardiotoxicity Risk (hERG Safety Margin) D_Cardio->RA_Cardio D_Geno Ames Test Result RA_Geno Mutagenic Risk D_Geno->RA_Geno RA_Cyto->Decision RA_Cardio->Decision RA_Geno->Decision Go Proceed to In Vivo (Low Risk Profile) Decision->Go [Ames Negative] AND [hERG IC50 > 30x Target EC50] AND [Cyto IC50 > 10µM] NoGo Terminate Compound (High Unmitigable Risk) Decision->NoGo [Ames Positive] OR [hERG IC50 < Target EC50] Optimize Medicinal Chemistry Effort (Mitigate Liabilities) Decision->Optimize [hERG IC50 1-30x Target EC50] OR [Moderate Hepatotoxicity]

Caption: A logic framework for decision-making based on in vitro data.

Conclusion

The in vitro toxicity screening strategy detailed in this guide provides a robust, multi-tiered framework for evaluating the safety profile of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. By systematically assessing general cytotoxicity, organ-specific liabilities, and genotoxic potential, researchers can make early, informed decisions, thereby enhancing the efficiency and success rate of the drug development process. Adherence to these scientifically-grounded and validated methods ensures data integrity and provides a solid foundation for further preclinical and clinical development.

References

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • Ames Test Protocol.
  • In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • MTT Assay Protocol. Cyrusbio.
  • Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. Benchchem.
  • MTT assay protocol. Abcam.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Updates to OECD in vitro and in chemico test guidelines. ECHA.
  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • In Vitro Toxicology Testing.
  • High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Sigma-Aldrich.
  • Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.
  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well pl
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical and Biological Science Archive.
  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec.
  • ECVAM in vitro toxicity tests included in OECD testing recommend
  • The Ames Test. Lawrence University.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • hERG Screening.
  • Genetic Toxicology. National Institute of Environmental Health Sciences.
  • 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. Appchem.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.

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Foundational

The Arylpiperazine Scaffold: A Privileged Motif for Modulating Neuromodulatory Targets

An In-depth Technical Guide to the Receptor Binding Affinity of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Analogs and Their Derivatives Authored by a Senior Application Scientist This guide provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Analogs and Their Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the receptor binding characteristics of a significant class of arylpiperazine compounds, centered around the 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol core structure. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) insights, presents detailed experimental protocols for affinity determination, and explores the therapeutic potential of this versatile scaffold. We will delve into the nuanced interactions of these analogs with key central nervous system (CNS) targets, including serotonin, dopamine, and opioid receptors, thereby providing a robust framework for future drug discovery and development efforts.

The Strategic Importance of the Arylpiperazine Moiety in CNS Drug Discovery

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of G-protein coupled receptors (GPCRs). This versatility stems from its unique combination of a rigid aromatic system, which can be tailored for specific receptor sub-type interactions, and a flexible piperazine ring, which allows for optimal positioning of substituents to engage with receptor binding pockets. The inherent basicity of the distal nitrogen atom of the piperazine ring is often crucial for forming key ionic interactions with acidic residues within the transmembrane domains of many GPCRs.

The parent compound of interest, 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol, and its analogs are of particular interest due to their potential to modulate critical neurotransmitter systems implicated in a range of neurological and psychiatric disorders. The 5-bromopyridinyl moiety, in particular, offers a handle for further chemical modification and can significantly influence the electronic and steric properties of the molecule, thereby fine-tuning its receptor binding profile.

Structure-Activity Relationships: Decoding the Molecular Determinants of Receptor Affinity

The affinity of an arylpiperazine analog for a given receptor is a direct consequence of its three-dimensional structure and the specific non-covalent interactions it forms within the receptor's binding site. Understanding the structure-activity relationships (SAR) is paramount for the rational design of potent and selective ligands.

The Aryl Group: A Key Driver of Selectivity

The nature of the aromatic system attached to the piperazine N1 nitrogen is a primary determinant of receptor selectivity. For instance, modifications to the pyridinyl ring or its replacement with other aromatic systems can dramatically shift the binding profile from serotonergic to dopaminergic or other receptor families. The position and nature of substituents on this ring are critical; for example, ortho-substituents on a phenyl ring often favor interaction with the 5-HT1A receptor subtype.[1]

The Piperazine Core and its N4-Substituent: Modulating Affinity and Function

The piperazine ring itself acts as a central scaffold, and its conformation can influence the overall shape of the molecule. The substituent at the N4 position, in our case the ethanol group, can be modified to explore different regions of the binding pocket. The length and nature of the linker between the piperazine and a terminal functional group can significantly impact affinity. For example, in a series of long-chain arylpiperazines, the linker length had a more pronounced impact on 5-HT1A receptor affinities.[2]

The following diagram illustrates a generalized workflow for exploring the structure-activity relationships of this chemical class.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Core Core Scaffold (2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol) Analogs Analog Library Generation Core->Analogs Systematic Modification BindingAssay Receptor Binding Assays (e.g., Radioligand Displacement) Analogs->BindingAssay FunctionalAssay Functional Assays (e.g., GTPγS binding) BindingAssay->FunctionalAssay Hit Confirmation Data Binding Affinity Data (Ki) Functional Activity (EC50, Emax) BindingAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Rational Design Optimization->Analogs Iterative Synthesis

Caption: Generalized workflow for SAR studies of novel arylpiperazine analogs.

Receptor Binding Affinity Profiles of Selected Analogs

The following table summarizes the in vitro binding affinities (Ki, in nM) of representative arylpiperazine analogs at key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound IDAryl MoietyN4-Substituent5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)κ-Opioid (Ki, nM)
Analog 1 2-Methoxyphenyl-(CH2)3-Adamantane1.2[3]----
Analog 2 2-Methoxyphenyl-(CH2)3-Memantine21.3[3]----
Analog 3 Naphthalen-1-yl-(CH2)2NH24.1[4]>1000>1000--
Analog 4 5-Chloropyridin-2-yl-(CH2)3-S-Ph(4-F)-----
Analog 5 2,3-Dichlorophenyl-(CH2)4-Amide--1370.86-
BRL-52537 3,4-Dichlorophenylacetyl2-(1-pyrrolidinyl)methyl----0.24[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for illustrative purposes. "-" indicates data not available.

The data clearly demonstrates the remarkable influence of structural modifications on receptor affinity and selectivity. For instance, the introduction of bulky adamantane and memantine moieties on the N4-propyl chain of a 2-methoxyphenylpiperazine core results in high affinity for the 5-HT1A receptor.[3] In contrast, a different set of modifications to the aryl and N4-substituents can yield compounds with high affinity for dopamine D3 receptors. The compound BRL-52537, which shares a piperazine-like core, exhibits high affinity and selectivity for the kappa-opioid receptor, underscoring the scaffold's versatility.[5]

Experimental Protocol: Determination of Receptor Binding Affinity via Radioligand Displacement Assay

The following protocol provides a detailed, self-validating methodology for determining the binding affinity (Ki) of test compounds for the human 5-HT1A receptor expressed in HEK-293 cells. This protocol can be adapted for other receptors by selecting the appropriate cell line, radioligand, and competitor.

Principle

This is a competitive binding assay where the test compound's ability to displace a specific high-affinity radioligand from its receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Materials and Reagents
  • Cell Membranes: HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific Competitor: 5-Hydroxytryptamine (Serotonin), 10 µM final concentration.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compounds: Stock solutions in 100% DMSO.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Apparatus: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, liquid scintillation counter.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a working solution of [³H]-8-OH-DPAT in assay buffer at a final concentration of ~1.0 nM.

    • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

    • Prepare a working solution of the non-specific competitor (Serotonin) at 10 µM in assay buffer.

    • Thaw the cell membranes on ice and dilute to the desired concentration (typically 5-15 µg of protein per well) in ice-cold assay buffer.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of 10 µM Serotonin.

      • Test Compound: 25 µL of the respective serial dilution of the test compound.

    • Add 25 µL of the diluted cell membrane suspension to all wells.

    • Initiate the binding reaction by adding 50 µL of the [³H]-8-OH-DPAT working solution to all wells. The final assay volume is 100 µL.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

  • Harvesting and Washing:

    • Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add 200 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine IC50:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined independently via a saturation binding experiment).

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis Reagents Prepare Radioligand, Test Compounds, Membranes Plate Plate Setup: Total, Non-specific, Test Compound Reagents->Plate Incubate Incubate at 25°C for 60 min Plate->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count IC50 Calculate IC50 Count->IC50 Ki Calculate Ki via Cheng-Prusoff IC50->Ki

Caption: Workflow for a typical radioligand displacement binding assay.

Concluding Remarks and Future Directions

The 2-(4-(5-bromopyridin-2-yl)piperazin-1-yl)ethanol scaffold and its broader arylpiperazine class represent a highly fruitful area for the discovery of novel CNS-active agents. The ability to systematically modify the aryl group, the piperazine core, and the N4-substituent provides a powerful toolkit for tuning receptor affinity and selectivity. The detailed understanding of the SAR, coupled with robust and validated in vitro screening methodologies, enables the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research in this area will likely focus on the development of ligands with polypharmacological profiles, targeting multiple receptors simultaneously to address complex disease etiologies, as well as the optimization of pharmacokinetic and pharmacodynamic properties to ensure clinical translatability.

References

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., & Contino, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1337–1353. [Link]

  • De Simone, A., Tassorelli, C., De Pandis, M. F., Sensi, M., De Giorgio, P., Niso, M., ... & Leopoldo, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1279. [Link]

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., & Contino, M. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ResearchGate. [Link]

  • Goracci, L., Giorgioni, G., & Cruciani, G. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistrySelect, 5(3), 1013-1020. [Link]

  • Zhang, Z., Chen, T. Y., Kirsch, J. R., Toung, T. J., Traystman, R. J., Koehler, R. C., ... & Bhardwaj, A. (2003). Neuroprotective κ-Opioid Receptor Agonist BRL 52537 Attenuates Ischemia-Evoked Nitric Oxide Production In Vivo in Rats. Stroke, 34(5), 1307-1312. [Link]

  • Butini, S., Gemma, S., Brindisi, M., Deo, N., Saponara, S., Frosini, M., ... & Campiani, G. (2005). Design, Synthesis, and Binding Affinities of Potential Positron Emission Tomography (PET) Ligands for Visualization of Brain Dopamine D3 Receptors. Journal of Medicinal Chemistry, 48(24), 7669-7682. [Link]

  • Ciurea, A. V., Antochi, F., & Dragan, S. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl) piperazin-1-yl) propyl) tricyclo [3.3. 1.13, 7] decan-1-amine and N-(3-(4-(2-Methoxyphenyl) piperazin-1-yl) propyl)-3, 5-dimethyl-tricylo [3.3. 1.13, 7] decan-1-amine. Molecules, 27(6), 1809. [Link]

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Protocols & Analytical Methods

Method

Applications of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in Medicinal Chemistry: Application Notes &amp; Protocols

Introduction and Chemical Profiling As a Senior Application Scientist, I frequently encounter building blocks that serve as the foundational architecture for complex therapeutics. 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

As a Senior Application Scientist, I frequently encounter building blocks that serve as the foundational architecture for complex therapeutics. 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS: 364794-69-4) is one such highly versatile intermediate. Its structural elegance lies in its dual functionality: it combines a highly reactive electrophilic center (the 5-bromopyridine moiety) with a pharmacologically privileged scaffold (the piperazine-1-ethanol moiety).

In modern drug discovery, arylpiperazines are universally recognized as a "privileged scaffold" for targeting central nervous system (CNS) disorders[1]. The piperazine ring provides the essential basicity required to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the binding pockets of aminergic G protein-coupled receptors (GPCRs). Simultaneously, the terminal ethanol group serves as a hydrogen bond donor/acceptor, improving aqueous solubility, or acting as a synthetic vector for the attachment of extended linkers in Proteolysis Targeting Chimeras (PROTACs).

Table 1: Physicochemical & Structural Profiling
PropertyValueMedicinal Chemistry Significance
CAS Number 364794-69-4Unique identifier for procurement and registry.
Molecular Weight 286.17 g/mol Low MW allows for downstream functionalization while remaining well within Lipinski's Rule of 5.
pKa (Piperazine N4) ~7.5 - 8.0Ensures protonation at physiological pH, critical for receptor salt-bridge formation.
Topological Polar Surface Area 35.6 ŲExcellent for blood-brain barrier (BBB) penetration, essential for CNS-targeted therapeutics.

Synthetic Utility and Workflow

The presence of the C-Br bond at the 5-position of the pyridine ring makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. The synthetic divergence of this scaffold allows medicinal chemists to rapidly generate libraries of kinase inhibitors (via C-C bond formation) or novel GPCR ligands (via C-N bond formation).

SyntheticWorkflow SM 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Aryl-B(OH)2) SM->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Amine, Base) SM->Buchwald Etherification O-Alkylation / Esterification (Base, Electrophile) SM->Etherification Prod1 5-Arylpyridine Derivatives (Kinase Inhibitors) Suzuki->Prod1 Prod2 5-Aminopyridine Derivatives (GPCR Ligands) Buchwald->Prod2 Prod3 Prodrugs / Extended Linkers (PROTACs) Etherification->Prod3

Fig 1: Synthetic utility and divergent functionalization workflows of the core bromopyridine scaffold.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validating checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 5-position of the pyridine ring with aryl or heteroaryl boronic acids [3].

Expertise & Causality: A common pitfall when coupling unprotected basic amines is catalyst poisoning. Monodentate catalysts like Pd(PPh3)4 often fail because the basic piperazine nitrogen displaces the triphenylphosphine ligands. By utilizing Pd(dppf)Cl2 , the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, preventing amine coordination and highly accelerating the reductive elimination step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). The biphasic system ensures the solubility of both the organic scaffold and the inorganic base.

  • Base Addition: Add K2CO3 (3.0 equiv). Note: K2CO3 is preferred over weaker bases to efficiently accelerate the transmetalation step of the boronic acid.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours under vigorous stirring.

  • Self-Validating Checkpoint (LC-MS): The starting material exhibits a highly distinct 1:1 isotopic doublet at m/z 286[M+H]+ and 288 [M+H+2]+ due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. The self-validating endpoint of the reaction is the complete disappearance of this doublet, replaced by the singular mass peak of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Table 2: Catalyst Optimization for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventYield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O< 30%Catalyst poisoning by basic piperazine nitrogen; poor conversion.
Pd(OAc)2 / SPhosK3PO41,4-Dioxane/H2O75%Improved oxidative addition; SPhos handles electron-rich heteroaryls well.
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O > 90% Bidentate ligand prevents amine coordination; optimal reductive elimination.
Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: To synthesize 5-aminopyridine derivatives via C-N bond formation [4].

Expertise & Causality: Performing a C-N coupling at the 5-position in the presence of a free primary alcohol (the ethanol moiety) presents a severe chemoselectivity challenge. Strong bases like NaOtBu (pKa ~17) will deprotonate the alcohol, leading to competitive alkoxide formation, unwanted O-arylation, or catalyst deactivation. By substituting with the milder base Cs2CO3 (pKa ~10.3) and utilizing the bulky, electron-rich ligand BrettPhos , the catalytic cycle is strictly forced toward the desired N-arylation pathway.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the bromopyridine scaffold (1.0 equiv), the desired primary/secondary amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), BrettPhos (0.04 equiv), and finely milled anhydrous Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous, degassed Toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validating Checkpoint (TLC/Ninhydrin): Because the starting material contains a tertiary amine and the product will contain both a tertiary and a newly formed secondary/tertiary amine, TLC visualization using a Ninhydrin stain will differentiate the starting material from the product based on the nucleophilicity of the newly formed amine center.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC.

Pharmacological Application: GPCR Modulation

Derivatives synthesized from this scaffold are frequently evaluated for their ability to modulate aminergic GPCRs. The structural hybridization of the piperazine core allows these molecules to act as multi-target ligands, often exhibiting partial agonism at 5-HT1A receptors and antagonism at D2 receptors—a profile highly sought after for atypical antipsychotics [2].

GPCRPathway Ligand Arylpiperazine Derivative (Agonist/Antagonist) Receptor Aminergic GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binds Gi Gαi/o Protein Pathway Receptor->Gi Activation BetaArrestin β-Arrestin Pathway Receptor->BetaArrestin Recruitment AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits ERK ERK1/2 Phosphorylation BetaArrestin->ERK Modulates cAMP cAMP Levels ↓ AC->cAMP Downregulates

Fig 2: Downstream signaling pathways modulated by arylpiperazine-based aminergic GPCR ligands.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences (MDPI).[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. National Institutes of Health (PMC).[Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich Academic Literature Archive.[Link]

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. This compound is a significant intermediate in pharmaceutical synthesis, and ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The described method is suitable for routine quality control analysis and for monitoring the stability of the compound under various stress conditions. The method was developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

The compound 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (Molecular Formula: C11H16BrN3O, Molecular Weight: 286.17 g/mol ) is a heterocyclic amine containing a bromopyridine and a piperazine moiety.[4] These structural motifs are common in a variety of pharmacologically active molecules. The purity of such intermediates is a critical quality attribute that can directly impact the efficacy and safety of the final drug product. Therefore, a well-validated, stability-indicating analytical method is essential for its quantitative determination and for the detection of any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[3] Its high resolution, sensitivity, and reproducibility make it the method of choice for pharmaceutical analysis.[2] This application note provides a comprehensive guide to the development and subsequent validation of an RP-HPLC method, offering insights into the rationale behind the selection of chromatographic conditions.

Method Development Strategy

The primary objective of the method development was to achieve a symmetric peak shape for the main analyte, with good resolution from any potential impurities and degradation products, within a reasonable analysis time. The strategy was guided by the physicochemical properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, which is a basic and polar compound.[5]

Instrumentation and Software

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this analysis. Chromatographic data was acquired and processed using appropriate chromatography data software.

Selection of Chromatographic Conditions

2.2.1. Column Selection

A reversed-phase C18 column is the most versatile and commonly used column in HPLC for the analysis of a wide range of compounds.[6] For this method, a column with end-capping is recommended to minimize peak tailing of the basic analyte due to interactions with residual silanol groups on the silica support.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Rationale: The C18 stationary phase provides sufficient hydrophobicity to retain the analyte, while the standard column dimensions offer a good balance between resolution and analysis time.

2.2.2. Mobile Phase Selection

A mixture of an aqueous buffer and an organic modifier is typical for reversed-phase chromatography.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Rationale: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff. The addition of TFA to the aqueous phase serves two purposes: it protonates the silanol groups on the stationary phase, reducing peak tailing, and it provides a counter-ion for the basic analyte, further improving peak shape.

2.2.3. Detection Wavelength

The UV spectrum of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol was recorded using a PDA detector to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 245 nm, which was selected for quantification to ensure high sensitivity.

2.2.4. Isocratic vs. Gradient Elution

An isocratic elution with a constant mobile phase composition was chosen for its simplicity and robustness. A mobile phase composition of Acetonitrile: 0.1% TFA in water (30:70, v/v) was found to provide optimal retention and peak shape.

2.2.5. Flow Rate and Column Temperature

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Rationale: A flow rate of 1.0 mL/min provides a good balance between analysis time and backpressure. Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

Standard and Sample Preparation
  • Diluent: A mixture of acetonitrile and water (50:50, v/v) was used as the diluent for both standard and sample preparations to ensure compatibility with the mobile phase.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[7]

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol sample and prepare a 100 mL solution in the same manner as the standard solution.[7]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[8] The validation parameters assessed include specificity, linearity, accuracy, precision, robustness, and system suitability.[3]

System Suitability

System suitability testing is an integral part of any analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[9] The system suitability was assessed by injecting five replicate injections of the standard solution.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The sample was subjected to the following stress conditions:

  • Acidic Hydrolysis: 1 N HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate for any degradation products. The method is considered specific if the peak of the analyte is well-resolved from any degradation peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of solutions were prepared from the stock solution at five different concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Table 2: Linearity Data (Example)

Concentration (µg/mL)Peak Area (arbitrary units)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate, and the percentage recovery was calculated.

Table 3: Accuracy Data (Example)

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
808079.899.75
100100100.2100.20
120120119.599.58
Acceptance Criteria 98.0% - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Six replicate injections of the sample solution at the nominal concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.

Table 4: Precision Data (Example)

PrecisionRSD (%)
Repeatability (n=6)≤ 2.0%
Intermediate Precision (n=6)≤ 2.0%
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these variations on the system suitability parameters was evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response

  • S = the slope of the calibration curve

Experimental Workflows and Diagrams

Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Optimization cluster_final Final Method Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Column Column Selection (C18, C8, etc.) Analyte->Column Standard Standard & Sample Preparation MobilePhase Mobile Phase Scouting (ACN, MeOH, Buffers) Standard->MobilePhase Column->MobilePhase Detection Detector Wavelength (PDA Scan) MobilePhase->Detection Gradient Gradient/Isocratic Optimization Detection->Gradient FinalMethod Optimized Method Parameters Gradient->FinalMethod

Caption: HPLC Method Development Workflow.

Validation_Protocol cluster_params Validation Parameters (ICH Q2 R2) Method Final HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOQ LOD & LOQ Method->LOQ SystemSuitability System Suitability Method->SystemSuitability

Caption: Method Validation Protocol Flow.

Conclusion

The developed reversed-phase HPLC method for the quantification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is simple, precise, accurate, and robust. The validation results demonstrate that the method is suitable for its intended purpose of routine quality control analysis. Furthermore, the forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for monitoring the stability of this important pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Appchem. 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. [Link]

Sources

Method

The Strategic Application of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel active pharmaceutical ingredients (APIs). Among the myriad of available synthons, 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol has emerged as a highly versatile and valuable intermediate. Its unique molecular architecture, featuring a bromo-substituted pyridine ring coupled with a piperazine ethanol moiety, presents a confluence of reactive sites amenable to a diverse array of synthetic transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this building block, with a particular focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of complex, biologically active molecules. The piperazine motif is a well-established "privileged structure" in medicinal chemistry, frequently found in a wide range of approved drugs due to its favorable pharmacokinetic properties.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is essential for its effective application in synthesis.

PropertyValue
CAS Number 364794-69-4[1][2]
Molecular Formula C₁₁H₁₆BrN₃O[1][2]
Molecular Weight 286.17 g/mol [1][2]
Appearance Typically an off-white to yellow solid
Solubility Soluble in a range of organic solvents such as DMF, DMSO, and chlorinated solvents.
Storage Store in a cool, dry, and well-ventilated area, protected from light.

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of any dust or vapors.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is most profoundly demonstrated in its application as a substrate in palladium-catalyzed cross-coupling reactions. The presence of the bromine atom on the electron-deficient pyridine ring provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of many APIs.

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3] For 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, this reaction provides a direct route to introduce a wide variety of aryl or heteroaryl substituents at the 5-position of the pyridine ring. These biaryl structures are common pharmacophores in many classes of drugs, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Experimental Protocol: Synthesis of a Pyrazolyl-Pyridine Derivative via Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. This transformation is illustrative of the synthesis of a key intermediate for a potential API.

Reaction Scheme:

G reactant1 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol product 5-Aryl-2-(piperazin-1-yl)pyridine Derivative reactant1->product Pd Catalyst, Base, Solvent, Heat reactant2 Arylboronic Acid/Ester reactant2->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents:
  • 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (1.0 eq.)

  • Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices: A Deeper Dive

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Here, we dissect the rationale behind these choices.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl bromides like our substrate, catalysts with electron-rich and bulky phosphine ligands (e.g., those in Pd(PPh₃)₄ or used with Pd(OAc)₂) are often effective. These ligands facilitate the oxidative addition step and stabilize the active Pd(0) species.

  • The Role of the Base: A base is required to activate the boronic acid for transmetalation.[3] The choice of base can influence the reaction rate and the formation of side products. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The strength and solubility of the base can impact the reaction outcome.

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature. A mixture of an organic solvent and water is often used, as water can aid in dissolving the base and the boronic acid salt. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.

Potential Side Reactions and Troubleshooting
Side ReactionCauseMitigation Strategy
Protodebromination Presence of protic impurities; unsuitable base.Use anhydrous solvents and reagents; screen different bases.
Homocoupling of Boronic Acid Presence of oxygen; incomplete reduction of Pd(II) precatalyst.Rigorously degas all solvents and maintain an inert atmosphere.
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium center.Use of appropriate ligands that can compete with pyridine coordination.

Visualization of the Synthetic Workflow

G A Reaction Setup: - 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol - Arylboronic Ester - Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B 1. C Reagent Addition: - Palladium Catalyst - Degassed Solvent B->C 2. D Reaction: Heat and Stir (80-110 °C) C->D 3. E Monitoring: TLC or LC-MS D->E 4. F Work-up: - Quench - Extraction E->F 5. G Purification: Flash Column Chromatography F->G 6. H Final Product: 5-Aryl-2-(piperazin-1-yl)pyridine Derivative G->H 7.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a building block, particularly in robust and versatile reactions like the Suzuki-Miyaura coupling, provides a reliable and efficient pathway to novel chemical entities with significant therapeutic potential. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this valuable intermediate in their drug discovery and development endeavors. As the demand for more complex and targeted therapeutics grows, the importance of such well-defined and versatile building blocks will undoubtedly continue to increase.

References

  • Appchem. 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol | 364794-69-4. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank 2023, 2023(1), M1548. Available at: [Link]

  • Google Patents. US9162974B2 - Process for the preparation of vorinostat.
  • Google Patents. A NOVEL PROCESS FOR THE PREPARATION OF FEBUXOSTAT - Patent 3030551.
  • Chemical Science (RSC Publishing). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chem. Sci., 2019,10, 8942-8948. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023 Aug; 28(16): 6135. Available at: [Link]

  • European Patent Office. EP 2598494 B1 - IMPROVED PROCESS FOR THE PREPARATION OF FEBUXOSTAT. Available at: [Link]

  • IS MUNI. tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Available at: [Link]

  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules 2024, 29(16), 3723. Available at: [Link]

  • Google Patents. CN102964313A - Synthetic method of febuxostat.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chin. Chem. Lett. 2014, 25, 805-808. Available at: [Link]

  • PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules 2013, 18, 1601-1613. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Abstract and Mechanistic Rationale The molecule 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Mechanistic Rationale

The molecule 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the oncology and central nervous system (CNS) therapeutic areas. The structural motif combines an electron-deficient 5-bromopyridine core—primed for transition-metal catalysis—with a hydrophilic piperazine-ethanol appendage that enhances aqueous solubility and mimics established pharmacophores found in FDA-approved kinase inhibitors like Palbociclib and Ribociclib[1].

Mechanistic Challenges and Causality

Performing Palladium-catalyzed cross-coupling on this substrate presents a specific chemoselectivity challenge: the presence of an unprotected primary alcohol .

  • Oxidative Addition: The 5-bromo position on the 2-aminopyridine ring is highly activated. The electron-withdrawing nature of the pyridine nitrogen facilitates rapid oxidative addition of the Pd(0) catalyst into the C-Br bond[2].

  • Competing Pathways: In cross-coupling reactions requiring strong bases (e.g., Buchwald-Hartwig amination), the primary alcohol can be deprotonated to form an alkoxide. This alkoxide can coordinate to the Pd(II) intermediate, leading to competitive, undesired Pd-catalyzed C-O cross-coupling (etherification)[3][4].

  • Strategic Resolution: To ensure absolute chemoselectivity for C-C (Suzuki-Miyaura) or C-N (Buchwald-Hartwig) bond formation, the choice of base and ligand is critical. Mild bases (e.g., K2​CO3​ , Cs2​CO3​ ) prevent alkoxide formation, while sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos) accelerate the desired transmetalation and reductive elimination steps before C-O coupling can occur[4][5].

G cluster_0 Suzuki-Miyaura (C-C) cluster_1 Buchwald-Hartwig (C-N) Substrate 2-(4-(5-Bromopyridin-2-yl) piperazin-1-yl)ethanol SM_Cond Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Substrate->SM_Cond BH_Cond HNR2, Pd2(dba)3, BrettPhos Cs2CO3, Toluene Substrate->BH_Cond SM_Prod 5-Aryl Derivative (Alcohol Tolerated) SM_Cond->SM_Prod BH_Prod 5-Amino Derivative (C-O Coupling Suppressed) BH_Cond->BH_Prod

Chemoselective pathways for functionalizing the 5-bromopyridine scaffold.

Substrate Profiling and Optimization Data

To establish a self-validating protocol, we must first understand the baseline metrics of the starting material.

  • Chemical Formula: C11​H16​BrN3​O

  • Exact Mass: 285.05 (for 79Br ) and 287.05 (for 81Br ).

  • LC-MS Validation: The starting material will present as a distinct 1:1 doublet at m/z 286.1 / 288.1 [M+H]+ . The disappearance of this doublet is the primary validation metric for reaction completion.

Optimization of Buchwald-Hartwig Amination (C-N vs C-O Selectivity)

The table below summarizes the causality of ligand and base selection when coupling the title compound with morpholine. Using strong bases like NaOtBu leads to significant primary alcohol coordination and C-O byproduct formation[3].

Catalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Target C-N Yield (%)C-O Byproduct (%)
Pd2​(dba)3​ BINAP NaOtBu Toluene10032%45%
Pd2​(dba)3​ XPhos NaOtBu Toluene10058%22%
Pd2​(dba)3​ BrettPhos NaOtBu Toluene10071%14%
Pd2​(dba)3​ BrettPhos Cs2​CO3​ Toluene 100 94% < 2%

Conclusion: Cs2​CO3​ is basic enough to facilitate the catalytic cycle but weak enough to prevent the deprotonation of the ethanol moiety, thereby shutting down the C-O coupling pathway[5].

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is highly tolerant of free alcohols because the transmetalation step relies on the activation of the boronic acid rather than the displacement of an alkoxide[2][6].

Self-Validating System:

  • Preparation: In a 20 mL microwave vial equipped with a magnetic stir bar, add 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (1.0 mmol, 286 mg), Phenylboronic acid (1.2 mmol, 146 mg), and K2​CO3​ (3.0 mmol, 414 mg).

  • Solvent & Degassing: Add 8 mL of 1,4-Dioxane and 2 mL of deionized H2​O . Crucial Step: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 41 mg). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in an oil bath at 90 °C for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and inject into LC-MS. Validation: The 286/288 m/z doublet must be absent. A new peak at m/z 284.2 [M+H]+ (product) should dominate the chromatogram.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: 0-10% MeOH in CH2​Cl2​ with 1% Et3​N to prevent piperazine streaking).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

To couple a secondary amine while preserving the primary alcohol, we utilize BrettPhos, which creates a highly hindered Pd center that strongly disfavors the coordination of the bulky alkoxide, forcing C-N reductive elimination[5].

Self-Validating System:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask, add 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (1.0 mmol, 286 mg), Pd2​(dba)3​ (0.025 mmol, 23 mg), BrettPhos (0.06 mmol, 32 mg), and finely powdered, anhydrous Cs2​CO3​ (2.0 mmol, 652 mg).

  • Amine & Solvent: Evacuate and backfill with Argon three times. Add anhydrous, degassed Toluene (10 mL) followed by Morpholine (1.5 mmol, 130 µL).

  • Reaction: Seal the flask and heat at 100 °C for 12 hours under vigorous stirring. Causality: Vigorous stirring is required because Cs2​CO3​ is insoluble in toluene; the reaction occurs at the solid-liquid interface.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: Look for the disappearance of the starting material and the appearance of the product mass at m/z 293.2 [M+H]+ .

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts and palladium black, washing the pad with EtOAc (30 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the product as a TFA salt.

G Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA + Ar-Br PdII_TM Pd(II) Complex Transmetalation / Amine Binding PdII_OA->PdII_TM + Nu-H / Nu-M PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product Substrate Aryl Bromide Substrate->PdII_OA Nucleophile Boronic Acid or Amine Nucleophile->PdII_TM

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling of Aryl Halides.

Troubleshooting and Best Practices

  • Catalyst Poisoning: The piperazine moiety is a strong Lewis base. If conversions stall below 50%, the product or starting material may be chelating the palladium. Solution: Increase catalyst loading to 10 mol% or switch to a more strongly coordinating ligand (e.g., dppf to XPhos).

  • Dehalogenation (Reduction): If LC-MS shows a peak at m/z 208.1 (replacement of Br with H), this indicates premature β -hydride elimination from the primary alcohol acting as a reducing agent[4]. Solution: Lower the reaction temperature or switch to a bulkier ligand like L8 or t BuBrettPhos to accelerate reductive elimination over β -hydride elimination.

  • Poor Solubility: The title compound can exhibit poor solubility in pure non-polar solvents like toluene. Solution: A co-solvent system of Toluene/Dioxane (1:1) can be utilized without negatively impacting the catalytic cycle.

Sources

Method

Application Note: Standardized Preparation and Quality Control of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Stock Solutions in DMSO

Target Audience: Medicinal Chemists, Pharmacologists, and High-Throughput Screening (HTS) Scientists Application: Drug Discovery, In Vitro Assays, and Chemical Biology Introduction & Physicochemical Profiling The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and High-Throughput Screening (HTS) Scientists Application: Drug Discovery, In Vitro Assays, and Chemical Biology

Introduction & Physicochemical Profiling

The compound 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a versatile chemical building block and pharmacological ligand frequently utilized in the development of targeted therapeutics, including kinase inhibitors and PROTAC degraders. Structurally, it features a lipophilic, electron-withdrawing bromopyridine ring coupled to a basic piperazine core, terminating in a polar, hydrogen-bonding ethanol moiety.

Because of its amphiphilic nature, selecting the correct solvent and storage protocol is critical to maintaining compound integrity and ensuring reproducible biological assay data. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and ability to solvate both the hydrophobic halogenated aromatic ring and the hydrophilic hydroxyl tail.

Quantitative Physicochemical Data

To accurately prepare stock solutions, researchers must account for the compound's specific physicochemical properties. The quantitative data below dictates the solubility limits and handling requirements.

PropertyValue / DescriptionImpact on Solvation & Handling
Chemical Formula C₁₁H₁₆BrN₃ODetermines precise mass-to-volume calculations.
Molecular Weight 286.17 g/mol Requires precision microbalances (±0.01 mg) for small aliquots.
Estimated LogP ~1.5 – 2.5Amphiphilic; highly soluble in DMSO, but prone to precipitation in aqueous buffers if not properly titrated.
H-Bond Donors 1 (-OH group)Interacts strongly with the S=O dipole of DMSO.
H-Bond Acceptors 4 (N, N, N, O)Competes with water; highly sensitive to moisture uptake in the solvent.
Physical State Solid (Powder/Crystalline)Requires equilibration to room temperature to prevent condensation during weighing.

The Causality of Solvent Dynamics and Stability (E-E-A-T)

As an application scientist, it is crucial to understand why standard practices are implemented, rather than just following steps blindly. The stability of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in DMSO is governed by three primary mechanistic factors:

  • Water Absorption and the "Squeeze-Out" Effect: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Because the thermodynamic interaction between water and DMSO is highly exothermic and favorable, water molecules will displace the solvated compound from the DMSO hydrogen-bonding network. For a compound with a lipophilic bromopyridine ring, a water content exceeding 5-10% in the DMSO stock will force the compound out of solution, causing micro-precipitation [1]. Therefore, anhydrous DMSO (≥99.9% purity) must be used.

  • Thermal Degradation vs. Solvation Energy: While the piperazine and ethanol groups facilitate solubility, the crystalline lattice energy of the solid must be overcome. Gentle warming (up to 37°C) and sonication provide the kinetic energy required to disrupt this lattice without causing thermal degradation of the carbon-bromine bond.

  • The Danger of Freeze-Thaw Cycles: Industry-wide studies by the Society for Laboratory Automation and Screening (SLAS) demonstrate that repeated freeze-thaw cycles create localized concentration gradients. As the DMSO freezes, the compound is excluded from the solidifying solvent matrix, leading to localized supersaturation and irreversible precipitation upon thawing [2]. To maintain a self-validating and reliable system, single-use aliquoting is strictly mandatory [3].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of stock solution preparation, emphasizing the critical quality control (QC) checkpoints that make this a self-validating protocol.

Workflow Step1 1. Equilibration Warm solid to RT in desiccator Step2 2. Calculation & Weighing Target: 10 mM or 50 mM Stock Step1->Step2 Step3 3. Dissolution Add Anhydrous DMSO (≥99.9%) Step2->Step3 Step4 4. Homogenization Vortex (60s) & Sonicate (5m, 37°C) Step3->Step4 Step5 5. Quality Control Visual Inspection & LC-MS/UV-Vis Step4->Step5 Step6 6. Aliquoting & Purging Low-bind tubes + Argon Gas Overlay Step5->Step6 Step7 7. Long-Term Storage Seal and store at -20°C or -80°C Step6->Step7

Standardized workflow for the preparation and storage of DMSO compound stock solutions.

Step-by-Step Methodology: 10 mM Stock Preparation

This protocol outlines the preparation of a standard 10 mM stock solution. The methodology incorporates self-validating QC steps to ensure the final product is reliable for downstream high-throughput screening or in vivo dosing.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the vial of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol from cold storage (-20°C). Place it in a desiccator and allow it to equilibrate to Room Temperature (RT) for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the precise mass calculation and introducing water.

  • Calculation: Determine the exact volume of DMSO required based on the weighed mass. Use the following formula:

    Volume of DMSO (μL) = [Mass (mg) / 286.17 (g/mol)] / 0.01 (M) * 1000 Example: If you weigh exactly 5.00 mg of compound, you will need 1,747 μL of DMSO to achieve a 10 mM concentration.

  • Weighing: Using an analytical microbalance, weigh the desired amount of solid into a sterile, low-binding polypropylene tube.

Phase 2: Dissolution and Homogenization
  • Solvent Addition: In a biosafety cabinet or clean hood, add the calculated volume of Anhydrous DMSO (≥99.9%, sterile-filtered) to the tube.

  • Vortexing: Seal the tube and vortex vigorously for 60 seconds.

  • Sonication (If required): If visible particulates remain, place the tube in an ultrasonic water bath set to 37°C for 5 minutes. Causality: The acoustic cavitation effectively breaks apart microscopic crystal lattices without exceeding the thermal threshold that could trigger premature degradation.

Phase 3: Quality Control (Self-Validation)
  • Visual Inspection: Hold the tube against a pure black background under bright light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or water-induced precipitation.

  • Analytical Verification (Optional but Recommended): Withdraw a 1 μL aliquot, dilute in methanol, and run a rapid LC-MS/UV-Vis scan to verify the mass (m/z [M+H]+ ≈ 286.0 / 288.0 due to Bromine isotopes) and confirm that the concentration matches the theoretical yield.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the master stock into 50 μL or 100 μL single-use aliquots using low-binding microcentrifuge tubes. Causality: Low-bind tubes prevent the lipophilic bromopyridine moiety from adhering to the plastic walls over long-term storage.

  • Argon Purging: Gently blow a stream of Argon gas over the open tubes for 2–3 seconds before capping. Causality: Argon is heavier than air; it displaces oxygen and atmospheric moisture, preventing oxidative degradation and water absorption during storage[4].

  • Storage: Store the sealed aliquots immediately at -20°C (for use within 3 months) or -80°C (for long-term storage up to 2 years).

References

The protocols and causal mechanisms described in this application note are grounded in industry-standard compound management research:

  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Kozikowski, B. A., et al. Journal of Biomolecular Screening (2003).[Link]

  • Investigation of 3 Industry-Wide Applied Storage Conditions for Compound Libraries. Cheng, X., et al. Journal of Biomolecular Screening (2007).[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Waybright, T. J., et al. Journal of Biomolecular Screening (2009).[Link]

  • Stability of Screening Compounds in Wet DMSO. Balakin, K. V., et al. Journal of Biomolecular Screening (2008).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered during the synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered during the synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. This highly polar, multi-basic target molecule is a critical intermediate in drug development, but its synthesis is often plagued by poor regioselectivity, over-alkylation, and severe product loss during isolation.

This guide bypasses generic advice, focusing instead on the chemical causality behind these failures and providing self-validating protocols to ensure high-yield recovery.

Visualization: Synthesis Workflows

We will evaluate the two primary synthetic routes: Route A (Nucleophilic Aromatic Substitution - SNAr) and Route B (Aliphatic N-Alkylation).

SynthesisRoutes cluster_RouteA Route A: Nucleophilic Aromatic Substitution (SNAr) cluster_RouteB Route B: Aliphatic N-Alkylation SM1 2,5-Dibromopyridine RxnA SNAr Reaction K2CO3, Dioxane, 110°C SM1->RxnA SM2 1-(2-Hydroxyethyl)piperazine SM2->RxnA Target Target Molecule: 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol RxnA->Target SM3 1-(5-Bromopyridin-2-yl)piperazine RxnB N-Alkylation K2CO3, NaI, MeCN, 80°C SM3->RxnB SM4 2-Bromoethanol SM4->RxnB RxnB->Target

Synthetic pathways for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol via SNAr and N-Alkylation.

Troubleshooting FAQs

Q1: In Route A, my reaction with 2,5-dibromopyridine yields a complex mixture. Am I getting substitution at the wrong position? Causality & Solution: 2,5-dibromopyridine contains two electrophilic sites, but they are not electronically equivalent. The C2 position is ortho to the electron-withdrawing pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex during an SNAr reaction. The C5 position lacks this activation. Therefore, thermal SNAr selectively displaces the C2 bromide. However, if you push the temperature too high (>130 °C) or use excessively strong bases, you risk bis-substitution or degradation of the hydroxyethyl group. Recommendation: Keep the temperature at 110 °C using K₂CO₃ in a polar aprotic solvent like DMF or 1,4-dioxane. If the thermal SNAr stalls, switch to a Buchwald-Hartwig amination. Palladium catalysis with the Xantphos ligand has been definitively shown to direct amination exclusively to the C2 position of 2,5-dibromopyridine, yielding the desired regioisomer in near-quantitative yields[1].

Q2: In Route B, my N-alkylation with 2-bromoethanol stalls at ~40% conversion, and I see new baseline spots on TLC. Why? Causality & Solution: 2-Bromoethanol is a problematic electrophile. Under basic conditions at elevated temperatures, it can undergo intramolecular cyclization/elimination to form ethylene oxide gas, which escapes the reaction flask, effectively depleting your reagent. Furthermore, the product can undergo over-alkylation to form a quaternary ammonium salt (the baseline spots). Recommendation: Implement a Finkelstein-assisted alkylation. By adding a catalytic amount of Sodium Iodide (NaI), you generate 2-iodoethanol in situ. This is a vastly superior electrophile, allowing you to lower the reaction temperature to 60–80 °C in Acetonitrile (MeCN), which suppresses the elimination pathway[2][3].

Q3: I am losing over half my product during the aqueous workup. How can I improve extraction efficiency? Causality & Solution: Your target molecule is highly polar. It possesses a hydrogen-bond donating hydroxyl group, a basic piperazine moiety, and a basic pyridine ring. In a standard water/Ethyl Acetate extraction, the partition coefficient heavily favors the aqueous layer. Recommendation: Do not use pure Ethyl Acetate or Dichloromethane (DCM). First, saturate the aqueous layer with solid NaCl (salting out). Then, extract with a solvent mixture of 10% Isopropanol (iPrOH) in DCM. The iPrOH disrupts the hydration shell around the polar functional groups, dramatically increasing organic phase recovery.

Q4: My product streaks severely during silica gel column chromatography, leading to poor purity. How do I fix this? Causality & Solution: The basic secondary and tertiary amines interact strongly with the acidic silanol groups on standard silica gel, causing irreversible adsorption and tailing. Recommendation: Pre-treat (passivate) your silica gel by flushing the column with 2-5% Triethylamine (TEA) in hexanes before loading your sample. Alternatively, use a mobile phase of DCM/MeOH containing 1% aqueous NH₄OH.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the troubleshooting principles discussed above.

Synthetic RouteReagents & ConditionsMajor Side ReactionExpected Yield
Route A (Thermal SNAr) 2,5-dibromopyridine, K₂CO₃, DMF, 130 °CBis-substitution, degradation45 - 55%
Route A (Optimized SNAr) 2,5-dibromopyridine, K₂CO₃, Dioxane, 110 °CMinimal80 - 85%[4]
Route B (Standard Alkylation) 2-bromoethanol, K₂CO₃, DMF, 100 °CReagent elimination (ethylene oxide)30 - 40%
Route B (Finkelstein Alkylation) 2-bromoethanol, K₂CO₃, NaI (cat.) , MeCN, 80 °CMinimal75 - 85%[3]
Self-Validating Experimental Protocols

Protocol 1: Optimized SNAr (Route A) This protocol utilizes thermal regioselectivity to avoid the cost and air-sensitivity of Palladium catalysts.

  • Setup: In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 equiv) and 1-(2-hydroxyethyl)piperazine (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Activation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Self-Validation: The heterogeneous mixture should remain easily stirrable.

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (10% MeOH in DCM). The product will appear as a UV-active spot that stains positive (orange) with Dragendorff's reagent.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography (Silica gel pre-treated with 2% TEA; eluent: 2-10% MeOH in DCM) to afford the product as a pale yellow solid.

Protocol 2: Finkelstein-Assisted N-Alkylation (Route B) This protocol suppresses electrophile degradation by lowering the activation energy barrier.

  • Setup: Suspend 1-(5-bromopyridin-2-yl)piperazine (1.0 equiv), anhydrous K₂CO₃ (2.5 equiv), and NaI (0.2 equiv) in anhydrous Acetonitrile (0.15 M).

  • Addition: Slowly add 2-bromoethanol (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C for 18 hours. Self-Validation: The solution may turn slightly yellow/orange due to the formation of iodine/iodide complexes, which is normal.

  • Workup: Cool the mixture, add water, and saturate the aqueous phase with solid NaCl. Extract three times with a 9:1 mixture of DCM:Isopropanol.

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via basic alumina chromatography to prevent tailing.

Sources

Optimization

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol for In Vivo Studies

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol and similar...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol and similar piperazine-containing compounds intended for in vivo evaluation. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to navigate formulation development for preclinical studies.

I. Understanding the Challenge: Physicochemical Profile

Based on its structure, we can infer the following properties that are critical for formulation development:

  • Presence of Basic Centers: The piperazine and pyridine rings contain nitrogen atoms that can be protonated, suggesting that the compound's solubility will be highly dependent on pH.

  • Lipophilicity: The presence of the bromopyridine and the overall carbon framework contributes to its lipophilic character, which is often inversely correlated with aqueous solubility.

II. Frequently Asked Questions (FAQs) & Formulation Strategies

This section addresses common questions encountered during the formulation of poorly soluble compounds like 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Q1: What is the first and most straightforward approach to try and solubilize my compound?

A1: For a weakly basic compound, the initial and most direct method is pH adjustment .[1] By lowering the pH of the vehicle, the basic nitrogen atoms on the piperazine and pyridine rings will become protonated, forming a more soluble salt version of the compound.

  • Mechanism: The protonation of the amine groups increases the polarity of the molecule, enhancing its interaction with water and thereby increasing its solubility.

  • Practical Steps:

    • Start with a common, biocompatible acidic buffer such as citrate buffer or acetate buffer.[2]

    • Prepare a range of buffer concentrations at different pH values (e.g., pH 3, 4, 5, and 6).

    • Determine the solubility of your compound in each buffer. A significant increase in solubility at lower pH values will confirm this as a viable strategy.

  • Caution: Ensure the final pH of the formulation is within a physiologically tolerable range for the intended route of administration. For intravenous (IV) administration, a pH range of 3-9 is generally acceptable to minimize vascular irritation, while for oral administration, the range is wider (pH 2-11).[2]

Q2: pH adjustment alone is insufficient to reach my target concentration. What should I try next?

A2: The next logical step is to employ co-solvents in combination with your aqueous vehicle.[3][4] Co-solvents are water-miscible organic solvents that enhance the solubility of non-polar or poorly soluble drugs.

  • Mechanism: Co-solvents work by reducing the polarity of the water-based solvent system, making it more favorable for the solubilization of lipophilic compounds. They can also disrupt the hydrogen bonding network of water, creating pockets for the drug molecule.

  • Commonly Used Co-solvents for In Vivo Studies:

Co-solventTypical Concentration Range (IV)Typical Concentration Range (Oral)Notes
Propylene Glycol (PG)Up to 40%Up to 80%Generally recognized as safe (GRAS). Can cause hemolysis at high concentrations.
Polyethylene Glycol 400 (PEG 400)Up to 30%Up to 60%Low toxicity. Higher viscosity.
EthanolUp to 10%Up to 20%Can have pharmacological effects. Use with caution.[5]
Dimethyl Sulfoxide (DMSO)< 5%< 10%Potent solvent, but can have toxicities and affect cell permeability. Use in minimal amounts.
  • Experimental Workflow:

cosolvent_workflow A Select biocompatible co-solvents (e.g., PG, PEG 400, Ethanol) B Prepare binary or ternary mixtures with aqueous buffer (e.g., 10%, 20%, 30% co-solvent) A->B  Step 1 C Determine solubility of the compound in each mixture B->C  Step 2 D Select the mixture with the best solubilizing power and acceptable viscosity C->D  Step 3 E Perform a dilution test: Add formulation to saline/buffer to check for precipitation D->E  Step 4 G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Selection A Start: Poorly Soluble Compound (2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol) B Characterize Physicochemical Properties (pKa, LogP - Predicted if necessary) A->B C Define Target Concentration & Route of Administration B->C D Strategy 1: pH Adjustment (Aqueous Buffers) C->D Screening E Strategy 2: Co-solvents (e.g., PEG 400, PG in buffer) C->E Screening F Strategy 3: Complexation (e.g., HP-β-CD, SBE-β-CD) C->F Screening G Strategy 4: Lipid-Based (Oral) (e.g., SEDDS) C->G Screening H Solubility & Stability Assessment D->H E->H F->H G->H I Dilution Test (Check for Precipitation) H->I J Final Formulation Selection I->J K Proceed to In Vivo Study J->K

Caption: General workflow for formulation development.

V. Analytical Considerations

A robust analytical method is crucial for accurately quantifying the concentration of your compound in various formulation vehicles. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for compounds containing chromophores like the pyridine ring.

  • Method Development: A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer (e.g., formic acid or ammonium acetate) is a good starting point.

  • Validation: The method should be validated for linearity, accuracy, and precision according to established guidelines.

VI. References

  • Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). IntechOpen.

  • Lipid-Based Oral Formulation Strategies for Enhancing Bioavailability of Aromatase Inhibitors. (2025, November 20). IntechOpen.

  • Lipid-based formulations Bio-enhancers by nature. (n.d.). Gattefossé.

  • Lipid-based formulations: winning strategy for oral bioavailability enhancement. (2021, January 8). Gattefossé.

  • Lipid-based formulations. (n.d.). Gattefossé.

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (n.d.). PMC - NIH.

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025, June 8). International Journal of Pharmaceutical Sciences.

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023, April 26). Auctores.

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate.

  • Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. (2021, February 15). PubMed.

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010, November 5).

  • Co-solvent: Significance and symbolism. (2025, December 23).

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.

  • Cosolvent. (n.d.). Wikipedia.

  • Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. (2017, October 24). Taylor & Francis.

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). PMC.

  • Cyclodextrin-based formulations for pediatric patients: pharmaceutical prospectives and toxicological evaluation. (2026, January 21). ResearchGate.

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2025, October 21). MDPI.

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). Benchchem.

  • Solubilizer Excipients. (n.d.). Protheragen.

  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.

  • MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」. (2025, January 1).

  • Green Solvents Combined with Bioactive Compounds as Delivery Systems: Present Status and Future Trends. (n.d.). ACS Publications.

  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol.

  • Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. (2021, August 25).

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.

  • Solubilizing Excipients in Oral and Injectable Formulations. (2003, November 5).

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (n.d.). PMC.

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC.

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2).

  • 2-[2-(4-Dibenzo[b, f]t[6]hiazepin-11-ylpiperazin-1-yl)ethoxy]ethanol hemifumarate. (n.d.).

  • Asian Journal of Chemistry. (2017, May 13).

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol/CAS:849021-42-7-HXCHEM. (n.d.).

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol | CAS 849021-42-7 | SCBT. (n.d.).

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol/95+%/287.16 - 景明化工. (n.d.).

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI.

  • Analytical Methods for Piperazine Detection | PDF | High Performance Liquid Chromatography. (2022, September 20). Scribd.

  • 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol. (n.d.). ChemicalBook.

  • Analytical Methods. (2010, January 15). RSC Publishing.

  • SDS of 2-[4-(5-Bromopyrimidin-2-Yl)Piperazin-1-Yl]Ethanol, Safety Data Sheets, CAS 849021-42-7. (n.d.). chemBlink.

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2025, October 11). Academia.edu.

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. (n.d.).

  • 5-BROMO-2-(PIPERAZIN-1-YL)PYRIDINE | 73406-97-0. (2025, October 14). ChemicalBook.

  • Analytical Methods. (2025, August 28). OPUS.

Sources

Troubleshooting

Removing unreacted piperazine impurities from 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Welcome to the dedicated technical support guide for the purification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to effe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges related to the removal of unreacted piperazine.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual piperazine so critical?

A: Piperazine is a common starting material in the synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. However, its presence as an impurity can have significant downstream consequences. As a primary amine, piperazine can react with other reagents in subsequent synthetic steps, leading to unwanted side products and reducing the overall yield and purity of your target compound. In a pharmaceutical context, even trace amounts of such impurities can have toxicological implications and are strictly regulated by bodies like the FDA and EMA.

Q2: I see a spot on my TLC plate that I suspect is piperazine. How can I be sure?

A: Thin-Layer Chromatography (TLC) is an excellent initial screening tool. Piperazine is significantly more polar than the target compound and will thus have a much lower Retention Factor (Rf) value, often remaining close to the baseline. To confirm its identity, you can co-spot your sample with a pure piperazine standard on the same TLC plate. If the spots have identical Rf values, it strongly suggests the presence of piperazine. For definitive identification and quantification, more advanced techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: Can I simply use a silica gel column to remove the piperazine?

A: While silica gel chromatography is a powerful purification technique, it can be challenging for separating compounds with very similar polarities. Piperazine, being a polar amine, can streak extensively on silica gel, leading to poor separation and contamination of fractions containing your desired product. While possible with carefully optimized solvent systems, other methods described in our troubleshooting guide may prove more efficient for bulk removal.

Troubleshooting Guide: Strategies for Piperazine Removal

This section provides a detailed, step-by-step guide to effectively remove unreacted piperazine from your reaction mixture. The choice of method will depend on the scale of your reaction, the concentration of the impurity, and the available laboratory equipment.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow to help you select the most appropriate purification strategy.

Purification_Workflow start Reaction Mixture Containing 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol and Piperazine Impurity decision1 Is the piperazine concentration > 5%? start->decision1 acid_wash Perform an Acid-Base Extraction decision1->acid_wash Yes column_chromatography Proceed with Silica Gel Column Chromatography decision1->column_chromatography No analysis Analyze Purity (TLC, HPLC, NMR) acid_wash->analysis column_chromatography->analysis recrystallization Consider Recrystallization for Final Polishing recrystallization->analysis analysis->recrystallization Further Purification Needed end Pure Product analysis->end Purity Confirmed

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging heteroaromatic substrates. Our focus today is on the specific optimization for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol , a molecule that presents unique hurdles due to its electronic properties and the presence of multiple basic nitrogen atoms. As Senior Application Scientists, our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The primary challenge with this substrate lies in the potential for the pyridine and piperazine nitrogen atoms to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields and incomplete reactions.[1][2][3] This guide will walk you through common failure modes and provide robust solutions.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion. What are the primary factors I should investigate?

Low or incomplete conversion is the most common issue and can typically be traced to suboptimal reaction parameters, particularly the catalyst system and base.[4] The substrate is an electron-deficient heteroaryl bromide with basic nitrogen centers, which requires a carefully selected set of conditions.

Causality Behind Component Selection:

  • Catalyst & Ligand: The pyridine and piperazine nitrogens can act as poisons to the palladium catalyst. To overcome this, bulky, electron-rich monophosphine ligands (often called Buchwald-type ligands) are highly recommended.[1][2] These ligands form stable, coordinatively saturated complexes that shield the palladium center, preventing inhibition by the substrate's nitrogen atoms while promoting the high rates of oxidative addition and reductive elimination needed for efficient turnover.[2][5] Using pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the clean and efficient generation of the active Pd(0) species.[1][6]

  • Base: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7][8] For nitrogen-containing substrates, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often an excellent choice due to its high basicity and good solubility in mixed aqueous-organic solvents.[9]

  • Solvent: Aprotic solvents are standard. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often necessary to dissolve both the organic substrates and the inorganic base.[10]

Troubleshooting Workflow for Low Conversion

start Low or No Conversion Observed cat Is the Catalyst/Ligand System Optimal? start->cat base Is the Base Effective? cat->base If Yes cat_sol Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) with a Pd(II) precatalyst (e.g., G3/G4). cat->cat_sol If No temp Is the Temperature Sufficient? base->temp If Yes base_sol Screen stronger inorganic bases. Switch from K2CO3 to K3PO4 or Cs2CO3. Ensure adequate equivalents (2-3 eq). base->base_sol If No reagents Are Reagents Active/Pure? temp->reagents If Yes temp_sol Increase temperature cautiously. Typical range is 80-110 °C. Monitor for decomposition. temp->temp_sol If No reagents_sol Check boronic acid for degradation. Ensure solvent is properly degassed. reagents->reagents_sol If No cluster_0 Catalyst Inhibition cluster_1 Effective Catalysis Pd_inactive Pd(L)n Substrate_N Substrate Nitrogens Substrate_N->Pd_inactive Strong Coordination (Poisoning) Pd_active Pd(L)n Catalytic Cycle Catalytic Cycle Pd_active->Catalytic Cycle Bulky_Ligand Bulky Ligand (e.g., XPhos) Bulky_Ligand->Pd_active Forms Stable, Active Complex

Caption: Ligand choice is critical to prevent catalyst poisoning.

As illustrated, the bulky steric profile of ligands like XPhos or SPhos creates a protective pocket around the palladium atom. This steric hindrance makes it difficult for the substrate's nitrogen atoms to coordinate, allowing the catalyst to proceed through the desired catalytic cycle.

Recommended Experimental Protocols

The following protocols provide a starting point and an optimized method for the Suzuki-Miyaura coupling of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Protocol 1: General Starting Conditions

This protocol uses common, widely available reagents. It may require optimization but serves as a reliable baseline.

Materials:

  • 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, the arylboronic acid, and K₂CO₃. [11]2. Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes. [4]4. Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrate

This protocol employs a modern catalyst system designed to overcome the challenges of catalyst inhibition and promote high yields.

Materials:

  • 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, Degassed Toluene or 1,4-Dioxane

Procedure:

  • Setup: Inside a glovebox, or on a Schlenk line under a strong counterflow of argon, add 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, the arylboronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor the reaction progress.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

Summary of Recommended Conditions

The table below summarizes starting points for optimizing your reaction. Screening different combinations is often key to achieving the best results. [12]

Parameter Recommendation Rationale & Citation
Palladium Source XPhos Pd G3, SPhos Pd G2, or Pd₂(dba)₃ Modern precatalysts provide clean Pd(0) generation. Pd₂(dba)₃ is a reliable Pd(0) source. [1][6][10]
Ligand XPhos, SPhos, RuPhos Bulky, electron-rich monophosphine ligands prevent catalyst poisoning by N-heterocycles. [1][2]
Base K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic inorganic bases effectively promote transmetalation without causing side reactions. [4][9]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1) Aprotic solvents with water to dissolve the base are generally effective. [9][10][13]
Temperature 80 - 110 °C Sufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step. [4]

| Boron Source | Boronic Acid, Pinacol Ester, or MIDA Ester | Esters provide greater stability against protodeboronation compared to the free boronic acid. [1][14]|

Visualizing the Catalytic Cycle and Side Reactions

Understanding the main catalytic cycle helps in diagnosing which step might be failing and how side reactions interfere.

Caption: The Suzuki catalytic cycle and major competing side reactions.

This diagram illustrates that the desired product is formed through a sequence of oxidative addition, transmetalation, and reductive elimination. Side reactions like protodeboronation and homocoupling compete for the boronic acid before it can enter the transmetalation step, while dehalogenation can intercept the catalyst-electrophile complex. [1][6]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • Santos, J. H. Z., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Butters, M., et al. (2010). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Janjua, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Baxendale, I. R., et al. (2010). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Lennox, A., & Lloyd-Jones, G. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H. ResearchGate. [Link]

  • Organic Chemistry Data. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Karaluka, V., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Riermeier, T. H., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Smith, A. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Scott, J. S., & Tredwell, M. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Nishida, M., & Tagata, T. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Koei Chemical Co., Ltd. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol during storage

Welcome to the Technical Support Center. This specialized portal provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting guides and methodologies to stabilize 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This specialized portal provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting guides and methodologies to stabilize 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS: 364794-69-4) during long-term storage and experimental handling.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol degrade so rapidly when left at room temperature or exposed to heat? A: The thermal instability of this compound is driven by its three distinct functional moieties, each possessing unique thermodynamic vulnerabilities. Understanding the causality behind these degradation pathways is critical for prevention:

  • Piperazine Ring Cleavage: The thermal degradation of piperazine derivatives often proceeds via nucleophilic SN​2 substitution reactions[1]. Heat provides the activation energy required for intermolecular attacks, leading to ring-opening events and the formation of ethylenediamine byproducts. This degradation follows first-order kinetics that accelerate exponentially with temperature[2].

  • N-Hydroxyethyl Oxidation: The primary alcohol group (ethanol moiety) is highly susceptible to oxidation. When exposed to heat and atmospheric oxygen, it can oxidize into an aldehyde and subsequently a carboxylic acid, a pathway commonly observed in the degradation of similar piperazine ethanol derivatives[3].

  • Bromopyridine Photothermal Cleavage: Halogenated pyridines are sensitive to both heat and UV light. Elevated temperatures can induce C-Br bond dissociation, leading to debromination and the release of highly toxic and corrosive hydrogen bromide gas, which further autocatalyzes the degradation of the piperazine ring[4].

Q2: What is the optimal storage microenvironment to completely arrest these degradation kinetics? A: To create a self-validating storage system, you must eliminate the triad of degradation triggers: thermal energy, oxygen, and photons.

  • Temperature: Store strictly at -20°C. Lowering the temperature exponentially decreases the kinetic rate constant ( k1​ ) of the SN​2 ring-cleavage reactions.

  • Atmosphere: Store under an inert atmosphere. Argon is preferred over Nitrogen because it is denser than air and effectively blankets the solid/liquid, preventing the oxidation of the primary alcohol.

  • Vessel: Use actinic (amber) glass vials with PTFE-lined screw caps to prevent photolytic debromination and moisture ingress.

Q3: If my -20°C freezer fails, how can I analytically verify if the compound has degraded? A: Do not rely on visual inspection. Employ High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Look for a mass shift of -2 Da (indicating oxidation of the alcohol to an aldehyde) or the presence of m/z peaks corresponding to debrominated species (-79/81 Da). Additionally, Thermogravimetric Analysis (TGA) can be used to assess the bulk thermal stability profile of the batch[5].

Part 2: Quantitative Degradation Matrix

To facilitate easy comparison, the following table summarizes the quantitative triggers and analytical markers for the compound's primary degradation pathways.

Degradation PathwayPrimary TriggerKinetic AcceleratorAnalytical Detection (MS/HPLC)Preventative Measure
SN​2 Ring Cleavage Thermal Stress (>25°C)Protons (Acidic impurities)+ Ethylenediamine fragmentsStore at -20°C
Alcohol Oxidation Oxygen ( O2​ )Heat, Transition MetalsMass shift: -2 Da (Aldehyde)Argon purging
C-Br Dissociation UV/Vis LightExtreme Heat (>150°C)Mass shift: -79/81 DaAmber glass vials
N-Oxidation Peroxides / O2​ HeatMass shift: +16 DaPTFE-lined caps

Part 3: Visualizing the Degradation & Storage Logic

DegradationPathways Compound 2-(4-(5-Bromopyridin-2-yl) piperazin-1-yl)ethanol Heat Thermal Stress (>25°C) Compound->Heat O2 Oxygen Exposure Compound->O2 Light UV/Vis Light Compound->Light Deg1 Piperazine Ring Cleavage (SN2 Mechanism) Heat->Deg1 Deg2 Primary Alcohol Oxidation (Aldehyde/Acid Formation) Heat->Deg2 Deg3 C-Br Bond Cleavage (Debromination) Heat->Deg3 O2->Deg2 Light->Deg3

Logical mapping of thermal and environmental degradation pathways for the target compound.

StorageWorkflow Step1 1. Lyophilization (Remove Moisture) Step2 2. Aliquoting (Single-Use Vials) Step1->Step2 Step3 3. Argon Purging (Displace Oxygen) Step2->Step3 Step4 4. Amber Sealing (Block UV Light) Step3->Step4 Step5 5. -20°C Storage (Halt Kinetics) Step4->Step5

Step-by-step self-validating workflow for the inert storage of bromopyridine derivatives.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Inert Aliquoting Workflow

Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and ambient oxygen, rapidly accelerating alcohol oxidation and ring cleavage. Aliquoting into single-use vials isolates the bulk batch from these stressors.

Step-by-Step Methodology:

  • Preparation: Equilibrate the bulk compound to room temperature inside a desiccator to prevent atmospheric moisture from condensing on the cold powder.

  • Aliquoting: Weigh 5–10 mg of the compound into individual 2 mL amber glass vials. Self-Validation Step: Weigh three empty vials before and after aliquoting to calculate standard deviation and ensure transfer accuracy without static loss.

  • Argon Purging: Insert an Argon gas line (fitted with a sterile 0.22 µm filter) into the vial, keeping the tip 1 cm above the powder bed. Purge at a low flow rate (to avoid blowing the powder) for exactly 15 seconds. Argon, being heavier than air, will displace the oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer.

Protocol 2: Thermal Stability Profiling (TGA/DSC)

Causality: To establish the exact decomposition temperature ( Td​ ) and glass transition temperature ( Tg​ ) of your specific batch, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) must be employed[5].

Step-by-Step Methodology:

  • Sample Loading: Weigh exactly 5.0 mg of the dried compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan as the reference blank. Self-Validation Step: Run the empty reference pan against a secondary empty pan to establish a baseline zero-heat-flow curve.

  • Atmosphere Control: Purge the TGA/DSC furnace with ultra-high-purity Nitrogen at a constant flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Temperature Program: Equilibrate the furnace at 30°C. Ramp the temperature up to 400°C at a strict heating rate of 10°C/min.

  • Data Analysis: Plot the percentage weight loss as a function of temperature. The onset of the first major mass drop indicates the cleavage of the ethanol group or debromination, marking the absolute thermal ceiling of the compound.

References

  • 1 - The University of Texas at Austin 2.2 - ACS Publications 3.4 - Jubilant Ingrevia Limited 4.5 - Benchchem 5.3 - CymitQuimica

Sources

Optimization

Resolving baseline noise in HPLC analysis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

This guide provides in-depth troubleshooting for resolving baseline noise issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. As a pol...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for resolving baseline noise issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. As a polar, basic compound containing a piperazine moiety, this analyte presents unique challenges that require a systematic and well-informed approach to achieve a stable, reliable baseline for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: I'm observing a noisy baseline. What are the different types of noise and what do they generally indicate?

A stable baseline is the foundation of reliable HPLC analysis.[1] Deviations can manifest in several distinct patterns, each pointing toward different potential root causes.[2][3] Understanding these patterns is the first step in effective troubleshooting.

  • High-Frequency (Short-Term) Noise: This appears as rapid, random fluctuations or "fuzz" on the baseline. It often points to issues within the detector or electronic components, such as a failing lamp or electrical interference.[4]

  • Low-Frequency Noise / Wander: This is a slow, wave-like fluctuation of the baseline over several minutes. It is commonly associated with poor mobile phase mixing, temperature fluctuations, or slow column equilibration.[5]

  • Baseline Drift: A continuous, directional slope (either upward or downward) in the baseline.[6][7] This is frequently caused by changes in mobile phase composition, insufficient column equilibration, or temperature instability in the column or detector.[8][9]

  • Periodic (Cyclic) Noise: This manifests as regular, repeating spikes or waves that often correlate with the pump's operation. It's a strong indicator of issues with the pump, such as faulty check valves, leaks, or air trapped in the pump head.[5][10]

Noise TypeVisual AppearanceCommon Causes
High-Frequency Noise Rapid, fuzzy signalDetector lamp aging, dirty flow cell, electrical interference, air bubbles.[2][4]
Low-Frequency / Wander Slow, rolling wavesInadequate mobile phase mixing, temperature fluctuations, column bleed.[5][9]
Baseline Drift Steady upward/downward slopeColumn not equilibrated, mobile phase contamination/degradation, temperature changes.[6][7][8]
Periodic Noise Regular, repeating pulsesPump pulsations, faulty check valves, system leaks.[10]
Q2: My baseline shows a steady upward drift throughout my gradient analysis. What is the cause and how can I fix it?

Baseline drift is a common challenge, especially in gradient elution.[6][7] An upward drift suggests that the mobile phase entering the detector has a higher UV absorbance as the gradient progresses.

Causality: The compound 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is basic and may require an acidic mobile phase modifier like trifluoroacetic acid (TFA) for good peak shape. However, TFA and other additives can absorb UV light.[7] If your aqueous mobile phase (Solvent A) and organic mobile phase (Solvent B) have mismatched absorbance at the detection wavelength, the baseline will drift as their proportions change.[6] Contamination in the stronger-eluting solvent (typically acetonitrile) is another major cause, as impurities are carried to the detector at higher concentrations during the gradient.[10]

Troubleshooting Protocol:

  • Isolate the Source: Run the gradient method without an injection. If the drift persists, the issue is with the system or mobile phase, not the sample.[11]

  • Check Mobile Phase Purity: Prepare fresh mobile phases using the highest purity, HPLC-grade solvents and additives available.[5][12] Water is a frequent source of contamination; ensure it is from a reliable, high-purity source.[10]

  • Balance Mobile Phase Absorbance:

    • Measure the absorbance of your Solvent A and Solvent B individually at the analytical wavelength using the detector's built-in functions or a spectrophotometer.

    • If Solvent B has a significantly higher absorbance, consider adding a small, equivalent amount of the UV-absorbing additive (e.g., TFA) to Solvent A to balance the background.

  • Ensure Thorough Mixing: Inadequate mixing of gradient solvents can cause drift.[4] Ensure the system's mixer is functioning correctly. For challenging separations, adding a larger volume or a static mixer can improve baseline stability.[4][6]

  • Allow for Sufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may take 10-20 column volumes or more, especially with ion-pairing agents.[12]

Q3: I am seeing regular, repeating pulses in my baseline that match the pump's rhythm. How do I resolve this?

This type of regular, cyclic noise is almost always linked to the HPLC pump's fluid delivery. The pulsations reflect pressure fluctuations as the pump pistons go through their cycles.

Causality: The root cause is an inconsistent flow rate reaching the detector. This can be due to:

  • Air in the Pump: Air is compressible, unlike liquid, causing pressure drops when bubbles pass through the pump head.[10]

  • Faulty Check Valves: Dirty or malfunctioning check valves can fail to seal properly, causing backflow and pressure fluctuations.[7][10]

  • Worn Pump Seals: Leaking pump seals will result in a loss of pressure during a piston stroke, leading to an unstable flow rate.[5]

Systematic Troubleshooting Workflow:

G start Periodic Noise Observed prime Purge Pump & Degas Mobile Phase start->prime check_leak Inspect for Leaks (fittings, seals) prime->check_leak Noise Persists resolved Baseline Stable prime->resolved Noise Gone? check_valves Clean or Replace Check Valves check_leak->check_valves No Leaks Found check_leak->resolved Leak Found & Fixed replace_seals Replace Pump Seals check_valves->replace_seals Noise Persists check_valves->resolved Noise Gone? replace_seals->resolved Noise Gone? escalate Contact Service Engineer replace_seals->escalate Noise Persists

Detailed Steps:

  • Degas Mobile Phase & Purge System: The most common and easily fixed cause is dissolved air.[1][13] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[7][14] Purge each pump line systematically to dislodge any trapped air bubbles.

  • Inspect for Leaks: Carefully examine all fittings from the solvent reservoir to the detector waste line. Look for salt crystal buildup (from buffered mobile phases) or visible drips, which indicate a leak. Pay close attention to pump seals.[15]

  • Service Check Valves: If purging doesn't help, the check valves are a likely culprit.[10] Remove the check valves (following the manufacturer's instructions), sonicate them in methanol or isopropanol, and reinstall. If this fails, replace them.[7]

  • Replace Pump Seals: Pump seals are consumable parts that wear over time.[10] If they have not been replaced as part of a regular preventative maintenance schedule, they may be the source of the issue.

Q4: I'm seeing small, unexpected "ghost peaks" in my chromatogram, even when I inject a blank. What are they and how do I get rid of them?

Ghost peaks are spurious peaks that appear in your chromatogram but are not part of your injected sample.[11] They are a significant problem as they can interfere with the integration of true analyte peaks.

Causality: Ghost peaks are caused by contaminants being eluted from the column.[16] Their appearance, especially during a gradient run, occurs when the mobile phase becomes strong enough to dislodge them from the column head.[17]

Sources of Contamination:

  • Mobile Phase: Impurities in solvents (especially water), buffers, or additives.[11] Preparing mobile phases fresh daily is crucial.[7]

  • System Contamination: Contaminants leaching from tubing, vials, or buildup in the injector or sample loop.

  • Sample Carryover: Residue from a previous, more concentrated sample sticking to the injector needle or valve and being injected with the subsequent run.[11]

Protocol for Eliminating Ghost Peaks:

  • Isolate the Source:

    • Step 1: Replace the analytical column with a union or a short piece of capillary tubing and run a blank gradient. If the ghost peaks disappear, the source is the column. If they remain, the source is the system (injector, mobile phase).

    • Step 2 (if system-related): Prepare a fresh batch of mobile phase from a different lot of solvents. If the peaks disappear, the old mobile phase was contaminated. If they persist, the issue is likely carryover or contamination within the HPLC hardware itself.[11]

  • Clean the System:

    • Injector/Autosampler: Thoroughly flush the injector with a strong solvent (e.g., isopropanol or a mix of solvents). Ensure your needle wash solution is effective and sufficient in volume.

    • Column: If the column is the source, flush it with a series of strong solvents. A typical reverse-phase column cleaning procedure involves washing with water, then isopropanol, then hexane, and then reversing the sequence to re-equilibrate with the mobile phase. Always disconnect the column from the detector before flushing with strong solvents.

  • Preventative Measures:

    • Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh.[12]

    • Filter all mobile phases through a 0.22 or 0.45 µm filter.[18]

    • Incorporate a thorough needle wash step in your method.

    • Use a guard column to protect your analytical column from strongly retained impurities.[19]

References

  • Understanding Baseline Drift and Noise in HPLC: Common Causes and Solutions. (2026, February 4). Google Cloud.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5). Separation Science.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. Labtech.
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. Phenomenex.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Full Spectrum Analytics, Inc..
  • TROUBLESHOOTING GUIDE – HPLC. University of Geneva.
  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025, July 23). Welch Materials.
  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions #hplc #chromatography - YouTube. (2024, November 30). YouTube.
  • Why am I getting Baseline noise in HPLC? | ResearchGate. (2016, March 7). ResearchGate.
  • HPLC Troubleshooting - Noisy Baseline - Shimadzu UK Limited. (2022, August 26). Shimadzu UK Limited.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4). Element Lab Solutions.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. Sigma-Aldrich.
  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
  • How to Troubleshoot HPLC Baseline Drift Issues - PatSnap Eureka. (2025, September 19). PatSnap Eureka.
  • Eliminating Baseline Problems - Agilent. Agilent.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International.
  • Video Notes LC Troubleshooting Series Ghost Peaks - HPLC. Agilent.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee - PGeneral. (2025, August 22). Persee.
  • HPLC Mobile Phase Guide | Reverse Phase vs Normal Phase Tips. (2026, March 13). LinkedIn.
  • Ghost Peaks in Gradient HPLC - Element Lab Solutions. Element Lab Solutions.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Restek.

Sources

Troubleshooting

Technical Support Center: Flash Chromatography Purification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol using flash chromatography. Designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol using flash chromatography. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical protocols with practical, field-proven insights to address common challenges encountered during the purification of this N-heterocyclic compound.

Introduction: The Challenge of Purifying Basic Heterocyples

2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a polar, basic compound containing both a pyridine and a piperazine moiety. These nitrogen-containing heterocycles present a specific set of challenges during purification by normal-phase flash chromatography on standard silica gel.[1][2] The primary issue stems from the interaction between the basic amine groups of the target molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2] This acid-base interaction can lead to several undesirable outcomes:

  • Peak Tailing: Strong, non-uniform interactions cause the compound to elute slowly and asymmetrically, resulting in broad, tailing peaks. This significantly reduces resolution and the purity of collected fractions.[1]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds irreversibly to the silica gel, leading to low or no recovery of the product.[2]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade acid-sensitive molecules.

This guide will provide systematic solutions to overcome these challenges, ensuring efficient and high-purity isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the silica TLC plate, even with a polar solvent system like 10% methanol in dichloromethane. What should I do?

This is a classic sign of a strong interaction between your basic compound and the acidic silica. A more polar eluent alone may not solve the issue. You have two primary options:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic silanol sites. Common choices include:

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

    • Ammonia in Methanol: Use a premixed solution of ammonia in methanol (e.g., 2M) as your polar component.[3]

  • Change the Stationary Phase: Use a TLC plate with a less acidic or a basic stationary phase for method development, which will better mimic the conditions of a modified flash column. Options include alumina or amine-functionalized silica TLC plates.[4]

Q2: I'm getting very poor recovery of my compound from the flash column. Where is it going?

Poor recovery is likely due to irreversible adsorption onto the silica gel.[2] To address this, you should employ the same strategies as for peak tailing: either add a basic modifier (like triethylamine) to your mobile phase during the entire purification run or, more effectively, switch to a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[3][4]

Q3: Should I use dry loading or liquid loading for my sample?

For polar compounds like 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, dry loading is highly recommended , especially if your compound is dissolved in a polar solvent (like methanol or DMF) from a previous reaction step.

  • Why Dry Loading? Liquid loading with a strong (polar) solvent can interfere with the initial adsorption of your compound onto the top of the column, leading to band broadening and poor separation. Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or an inert support like Celite®) and then loading the resulting free-flowing powder onto the column. This ensures a concentrated starting band and improves resolution.

Q4: Can I use a reversed-phase flash column for this purification?

Yes, reversed-phase (RP) flash chromatography is a viable alternative.[2][5] In RP chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[6] For basic compounds, it's often beneficial to add a modifier to the mobile phase to control the ionization state and improve peak shape. Adding a small amount of a volatile base like triethylamine (0.1%) to a water/acetonitrile gradient can be effective.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Severe Peak Tailing/Broadening Strong interaction between the basic piperazine/pyridine nitrogens and acidic silanol groups on the silica surface.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a similar volatile base into the mobile phase. 2. Switch Stationary Phase: Use an amine-functionalized silica column. This deactivates the acidic sites and allows for elution with less polar, non-basic solvent systems (e.g., ethyl acetate/hexanes).[1][3][4] 3. Use Alumina: Basic or neutral alumina can be a good alternative to silica for basic compounds.[4]
Low or No Product Recovery Irreversible adsorption of the compound onto the silica gel.1. Deactivate the Silica: Flush the column with a mobile phase containing a basic modifier before loading the sample. 2. Use Amine-Functionalized Silica: This is often the most effective solution to prevent strong binding and ensure high recovery of basic compounds.[3]
Co-elution of Impurities The chosen solvent system does not provide adequate selectivity between the product and impurities.1. Optimize the Solvent System: Test different solvent combinations during TLC analysis. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity. 2. Run a Shallow Gradient: A slow, shallow gradient can improve the separation of closely eluting compounds. 3. Change the Stationary Phase: A different stationary phase (e.g., alumina, cyano, or diol) can offer different selectivity.
Product Elutes at the Solvent Front The mobile phase is too polar, or the sample was loaded in a solvent that is too strong.1. Reduce Mobile Phase Polarity: Start with a less polar solvent mixture. 2. Use Dry Loading: If the sample is dissolved in a polar solvent, adsorb it onto silica or Celite® before loading.
Triethylamine is Difficult to Remove from the Final Product TEA can form a salt with the product or be difficult to remove under vacuum due to its boiling point.1. Use a Volatile Basic Modifier: Consider using a solution of ammonia in methanol, which can be easier to remove. 2. Switch to Amine-Functionalized Silica: This eliminates the need for a basic modifier in the mobile phase, simplifying product work-up.[1][4]

Experimental Protocols

Method Development with Thin-Layer Chromatography (TLC)

The first step in developing a successful flash chromatography method is to find a suitable solvent system using TLC.[7]

  • Prepare a Sample Solution: Dissolve a small amount of your crude 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in a solvent like dichloromethane or methanol.

  • Spot the TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate. For comparison, also spot onto an amine-functionalized silica TLC plate if available.

  • Develop the TLC Plate: Test various solvent systems. Good starting points for this compound are:

    • System A (with modifier): Dichloromethane (DCM) with increasing percentages of methanol (MeOH) and a constant 1% Triethylamine (TEA). (e.g., 98:1:1 DCM:MeOH:TEA, 94:5:1 DCM:MeOH:TEA).

    • System B (for amine-silica): Ethyl acetate (EtOAc) in hexanes (e.g., 20% EtOAc in hexanes, 50% EtOAc in hexanes).

  • Analyze the Results: Visualize the plate under UV light. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35. This provides a good balance between resolution and elution time on the column.

Protocol 1: Purification on Standard Silica Gel with a Basic Modifier

This protocol is suitable when amine-functionalized columns are not available.

  • Stationary Phase: Standard Silica Gel (40-63 µm)

  • Mobile Phase A (Non-polar): Hexanes

  • Mobile Phase B (Polar): Ethyl Acetate containing 1% Triethylamine (TEA)

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 grams of silica gel to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Column Packing and Elution:

    • Select a column size appropriate for the amount of crude material and the difficulty of the separation.

    • Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 10% Mobile Phase B in Mobile Phase A).

    • Carefully add the dry-loaded sample to the top of the packed column bed.

    • Run the purification using a gradient elution, for example, from 10% to 70% Mobile Phase B over 10-15 column volumes.

    • Collect fractions and analyze by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification on Amine-Functionalized Silica Gel

This is the recommended method for a more straightforward purification and easier product work-up.[3][8]

  • Stationary Phase: Amine-Functionalized Silica Gel

  • Mobile Phase A (Non-polar): Hexanes

  • Mobile Phase B (Polar): Ethyl Acetate

  • Sample Preparation (Dry Loading):

    • Follow the same dry loading procedure as in Protocol 1, but use amine-functionalized silica for pre-adsorption if available. Standard silica can also be used.

  • Column Packing and Elution:

    • Pack the amine-functionalized column according to the manufacturer's instructions.

    • Equilibrate the column with the initial mobile phase.

    • Load the sample and run a gradient elution (e.g., from 10% to 80% Ethyl Acetate in Hexanes). No basic modifier is needed in the mobile phase.[1]

    • Collect and analyze fractions as described in Protocol 1.

Potential Impurities in the Synthesis of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Understanding the potential impurities from the synthesis is crucial for developing an effective purification strategy. A common synthetic route involves the nucleophilic substitution of 2,5-dibromopyridine with 2-(piperazin-1-yl)ethanol.

  • Unreacted Starting Materials:

    • 2,5-Dibromopyridine

    • 2-(Piperazin-1-yl)ethanol

  • Byproducts:

    • Di-substituted Piperazine: 1,4-bis(5-bromopyridin-2-yl)piperazine (if piperazine is used as the starting material followed by reaction with 2-bromoethanol).

    • Positional Isomers: If the starting brominated pyridine is not pure, other isomers could be present.

These impurities will have different polarities and should be separable using the optimized flash chromatography methods described above.

Visualizations

Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Method Development (Rf ≈ 0.2-0.35) crude->tlc column_packing Column Packing & Equilibration tlc->column_packing sample_prep Sample Preparation (Dry Loading Recommended) sample_loading Sample Loading sample_prep->sample_loading column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling concentration Concentration (Rotary Evaporation) pooling->concentration pure_product Pure Product concentration->pure_product

Caption: General workflow for flash chromatography purification.

Troubleshooting Decision Tree for Peak Tailing

G start Is your compound peak tailing? solution1 Add 0.5-2% Triethylamine to the Mobile Phase start->solution1 Yes solution2 Switch to an Amine-Functionalized Silica Column start->solution2 Yes solution3 Consider Reversed-Phase Flash Chromatography start->solution3 Alternative check_purity Does peak shape improve? solution1->check_purity success Problem Solved solution2->success check_purity->solution2 No check_purity->success Yes

Caption: Decision tree for addressing peak tailing issues.

References

  • Teledyne ISCO. (2012). RediSep® C-18 reversed phase column Purification of primary amines.
  • Teledyne ISCO. (2012). RediSep® amine functionalized column Purification of high pKa organic compounds. (Case Study 1).
  • Academia.edu. Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns.
  • Biotage.
  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Biotage. (2023).
  • Teledyne Labs.
  • Biotage.
  • Biotage. (2018).
  • Loza-Mejía, M. A., et al. (2022).
  • Ceballos, M. P., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A/α1-Adrenergic Affinity. Journal of Medicinal Chemistry, 41(19), 3737-3740.
  • Teledyne ISCO. (2023). Purification of simple carbohydrates with flash chromatography.
  • Biotage. Reversed-Phase Flash Purification.
  • Google Patents. (2010). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. (HU227192B1).
  • Google Patents. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. (EP0524846A1).
  • Quick Company. An Improved Process For The Preparation Of 2 [2 (4 Dibenzo[B,F][3][5]Thiazepin 11 Yl 1 Piperazinyl)ethoxy]Ethanol Fumarate.

  • Master Organic Chemistry. (2013).
  • University of Rochester, Department of Chemistry.
  • OpenOChem Learn.
  • King Group.
  • Google Patents. (2008).
  • de Oliveira, C. R., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 18(11), 13682-13704.
  • Benchchem.
  • Appchem. 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Iovanna, M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2911.
  • Wang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
  • ACS Publications. (2026).
  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Cilibrizzi, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(23), 7215.
  • Google Patents. (2015). 2-bromopyridine synthesis method. (CN104402805A).

Sources

Reference Data & Comparative Studies

Validation

Strategic Reactivity Profiling: 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol vs. 1-(5-bromopyridin-2-yl)piperazine

Executive Summary In the development of neuroleptic agents, kinase inhibitors, and GPCR ligands, the 5-bromopyridin-2-yl piperazine scaffold is a ubiquitous structural motif. When designing synthetic routes, the choice b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroleptic agents, kinase inhibitors, and GPCR ligands, the 5-bromopyridin-2-yl piperazine scaffold is a ubiquitous structural motif. When designing synthetic routes, the choice between Compound A (2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol) and Compound B (1-(5-bromopyridin-2-yl)piperazine) fundamentally dictates the chemoselective strategy. While both molecules share an identical aryl bromide handle primed for transition-metal catalysis, the substitution at the N4 position of the piperazine ring—a primary alcohol in Compound A versus a secondary amine in Compound B—creates vastly divergent reactivity profiles. This guide objectively compares their performance, detailing the causality behind experimental choices and providing self-validating protocols for late-stage functionalization.

Structural & Electronic Profiling

The reactivity of these two building blocks is governed by the electronic nature of their respective nucleophilic centers:

  • Compound A (N-Hydroxyethyl Derivative): This bifunctional molecule contains a tertiary amine and a primary aliphatic alcohol. The lone pair on the N4 nitrogen is sterically hindered and electronically stabilized by the alkyl groups, rendering it a poor nucleophile. The primary alcohol acts as the primary O-nucleophile but possesses a high pKa (~16), requiring strong basic activation for functionalization.

  • Compound B (Unsubstituted Piperazine): This molecule features a highly basic and nucleophilic secondary amine. The bare N-H group is an exceptional N-nucleophile that readily attacks electrophiles under mild conditions, making it an ideal candidate for rapid library generation via reductive amination or acylation[1].

Reactivity Divergence & Chemoselectivity

Nucleophilic Functionalization

The functionalization of Compound B is straightforward. The secondary amine readily undergoes N-alkylation and reductive amination at room temperature using mild bases (e.g., DIPEA) or mild reducing agents (e.g., NaBH(OAc)₃)[1].

In contrast, functionalizing the primary alcohol of Compound A via Williamson ether synthesis requires potent bases such as Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) to generate the reactive alkoxide. These harsh, strictly anhydrous conditions can lead to undesired side reactions, such as the premature degradation of sensitive functional groups elsewhere on the molecule.

Palladium-Catalyzed Cross-Coupling

The 5-bromo group on the pyridine ring is an excellent electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, which are heavily utilized in industrial fine chemical synthesis[2]. However, the N4 substituent drastically alters catalyst compatibility:

  • The Pitfall of Compound B: The free secondary amine in Compound B is a severe liability in palladium-catalyzed reactions. The strong σ-donor capability of the N-H group allows it to coordinate tightly to Pd(II) intermediates, effectively poisoning the catalyst and stalling the catalytic cycle. Furthermore, under basic cross-coupling conditions, the secondary amine can undergo competitive intermolecular Buchwald-Hartwig amination with the aryl bromide of another molecule, leading to intractable oligomers[3]. Mandatory Action: The amine must be protected (e.g., as a Boc or Cbz carbamate) prior to any Pd-catalyzed coupling.

  • The Advantage of Compound A: The primary alcohol in Compound A is a poor ligand for palladium. With the use of modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or biphasic aqueous conditions, the free hydroxyl group is entirely tolerated. This allows for protection-free, late-stage Suzuki couplings, significantly streamlining the synthetic workflow.

Mechanistic Visualizations

Reactivity CompA Compound A (N-Hydroxyethyl) O_Alk O-Alkylation / Esterification (Requires Strong Base) CompA->O_Alk O-Nucleophile Pd_A Suzuki Coupling (OH Tolerated) CompA->Pd_A Aryl Bromide CompB Compound B (Secondary Amine) N_Alk N-Alkylation / Amination (Mild Conditions) CompB->N_Alk N-Nucleophile Pd_B Suzuki Coupling (Requires N-Protection) CompB->Pd_B Aryl Bromide

Divergent synthetic workflows for Compound A and Compound B based on nucleophilic centers.

Mechanism Pd_Cat Pd(0) Catalyst Ox_Add Oxidative Addition (Pd-Ar-Br) Pd_Cat->Ox_Add + Ar-Br Poison Catalyst Poisoning (Strong Pd-N Coordination) Ox_Add->Poison Amine Binding Oligomer Oligomerization (C-N Coupling) Ox_Add->Oligomer Base, Heat CompB_Unprot Unprotected Compound B (Free N-H) CompB_Unprot->Poison CompB_Unprot->Oligomer

Mechanistic pitfalls of Pd-catalyzed coupling with unprotected secondary amines.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Protection-Free Suzuki-Miyaura Coupling of Compound A

This protocol leverages biphasic conditions to keep the aliphatic alcohol protonated and unreactive toward the palladium center, allowing chemoselective coupling at the aryl bromide.

  • Preparation: In a rigorously degassed microwave vial, combine Compound A (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Causality: The water dissolves the carbonate base to activate the boronic acid via a boronate complex, while simultaneously hydrogen-bonding with the primary alcohol of Compound A to suppress undesired alkoxide formation.

  • Reaction: Heat the mixture at 90 °C for 4 hours.

  • Self-Validation Check: Monitor the organic layer by LC-MS. The complete disappearance of the characteristic isotopic bromine doublet (M, M+2) in the mass spectrum validates that full oxidative addition and coupling have occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The product remains in the organic layer, while boronic acid byproducts partition into the aqueous phase.

Protocol B: Chemoselective Reductive Amination of Compound B

This protocol utilizes mild hydride donors to selectively functionalize the secondary amine without reducing the aryl bromide or requiring transition metals.

  • Imine Formation: Dissolve Compound B (1.0 equiv) and the target Aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.3 M). Add glacial acetic acid (1.0 equiv). Causality: The weak acid facilitates the rapid formation of the intermediate iminium ion without triggering off-target cleavage.

  • Reduction: After stirring for 1 hour at room temperature, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.

  • Self-Validation Check: The suspension will gradually turn into a clear solution as the iminium ion is reduced. Validate completion via TLC (DCM/MeOH 9:1) stained with Ninhydrin; the disappearance of the secondary amine spot (which stains deep purple/pink) confirms full conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and concentrate.

Comparative Data Summary

Property / Reaction ParameterCompound A (N-Hydroxyethyl)Compound B (Secondary Amine)
Primary Nucleophile Primary Alcohol (-OH)Secondary Amine (-NH)
Approximate pKa of Nucleophile ~16 (Requires strong base)~9-10 (Highly basic/reactive)
Alkylation/Acylation Conditions Harsh (NaH, KOtBu, heat)Mild (DIPEA, K₂CO₃, RT)
Pd-Catalyst Compatibility Excellent (OH acts as a poor ligand)Poor (Strong Pd coordination)
Protection Requirement for Suzuki None (Protection-free diversification)Mandatory (Requires Boc/Cbz)
Risk of Oligomerization LowHigh (Intermolecular C-N coupling)

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for the Detection of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Abstract This guide provides a comprehensive framework for the validation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol in biological matrices. As a critical component in drug development, robust and reliable bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic studies. This document offers an in-depth comparison of various validation parameters and experimental approaches, grounded in the latest international regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5] Experimental protocols and data interpretation are discussed with a focus on ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative for Rigorous Validation

The journey of a new chemical entity (NCE) from discovery to a marketed pharmaceutical product is underpinned by a wealth of analytical data. Among the most critical are the concentration measurements of the drug and its metabolites in biological fluids.[4][6] These data inform crucial decisions regarding the safety and efficacy of a drug candidate.[4][6] Therefore, the bioanalytical methods used to generate this data must be well-characterized, fully validated, and documented to ensure their reliability.[4][6]

LC-MS/MS has emerged as the gold standard for the quantification of small molecules like 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol due to its high sensitivity, selectivity, and specificity.[7][8] However, the power of this technique can only be harnessed through a meticulous validation process that demonstrates the method is "fit for purpose".[9][10][11] This guide will dissect the essential components of a full bioanalytical method validation, providing both the "how" and the "why" behind each experimental choice.

Method Development: Laying the Foundation for a Robust Assay

Before validation can commence, a robust and reliable analytical method must be developed. This phase involves a systematic investigation of various parameters to achieve optimal performance for the analyte of interest, 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Physicochemical Properties of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Understanding the physicochemical properties of the analyte is the first step in rational method development.

PropertyValueSource
Molecular FormulaC10H15BrN4O[12]
Molecular Weight287.16 g/mol [12][13][14]
AppearancePale-Yellow Liquid[15]
XLogP31.27260[15]

The presence of the bromopyridinyl and piperazinyl ethanol moieties suggests a molecule with moderate polarity, making it amenable to reversed-phase liquid chromatography.

Liquid Chromatography and Mass Spectrometry Parameters

The goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize interference and matrix effects.

  • Column Selection: A C18 stationary phase is a common starting point for molecules of this nature. Particle size (e.g., <2 µm for UHPLC) and column dimensions should be chosen to balance resolution, sensitivity, and run time.

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient elution profile must be optimized to ensure a sharp peak shape and adequate separation from matrix interferences.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for piperazine-containing compounds. The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity.

Full Bioanalytical Method Validation: Core Parameters and Acceptance Criteria

A full validation is required when a new bioanalytical method is developed.[2][10][16] The following parameters must be thoroughly investigated according to the ICH M10 guideline.[2][10][17]

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[3][7][18][19]

  • Experimental Design: Analyze at least six independent lots of the biological matrix (e.g., human plasma). Each blank sample should be tested for interference at the retention time of the analyte and the internal standard (IS). The response of any interfering peak at the retention time of the analyte should be less than 20% of the Lower Limit of Quantification (LLOQ).

  • Causality: This is crucial to prevent overestimation of the analyte concentration due to co-eluting endogenous compounds.[20]

Sensitivity: Lower Limit of Quantification (LLOQ)
  • Objective: To determine the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[7][18][21]

  • Experimental Design: The LLOQ is established by analyzing a set of samples (at least five) spiked at the lowest concentration of the calibration curve.[21] The analyte response at the LLOQ should be at least five times the response of the blank.[18]

  • Acceptance Criteria: The precision (%CV) should not exceed 20%, and the accuracy should be within 80-120%.[18]

Matrix Effect
  • Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[20][22][23][24] This can manifest as ion suppression or enhancement.[20][24]

  • Experimental Design: The "post-extraction spike" method is the gold standard.[20] The response of the analyte and IS spiked into an extracted blank matrix is compared to the response in a neat solution at the same concentration. This should be evaluated in at least six different lots of the matrix.

  • Causality: Uncontrolled matrix effects can lead to inaccurate and imprecise results.[20][22] A suitable internal standard is essential to compensate for these effects.[20]

Calibration Curve and Linearity
  • Objective: To demonstrate the relationship between the analyte concentration and the instrument response over the intended analytical range.[7][17][19]

  • Experimental Design: A calibration curve should consist of a blank, a zero sample (matrix with IS), and at least six non-zero concentration levels.[17][21] The simplest regression model that adequately describes the concentration-response relationship should be used, often a weighted (e.g., 1/x or 1/x²) linear regression.

  • Acceptance Criteria: The deviation of the back-calculated concentrations of the standards from their nominal values should be within ±15% (±20% for LLOQ). At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Objective: To assess the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[7][19]

  • Experimental Design: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. This should be done in at least three separate analytical runs.

  • Acceptance Criteria: For both intra-run and inter-run accuracy and precision, the deviation from the nominal concentration and the %CV should not exceed ±15% (±20% at the LLOQ).[18]

Recovery
  • Objective: To evaluate the efficiency of the extraction procedure.

  • Experimental Design: The response of the analyte from extracted QC samples is compared to the response of post-extraction spiked samples at the same concentration. This should be evaluated at low, medium, and high concentrations.

  • Causality: While a high recovery is desirable, consistency and reproducibility are more critical. A stable and precise recovery ensures that the method is reliable.

Stability
  • Objective: To ensure that the analyte is stable under various storage and handling conditions.[25][26][27]

  • Experimental Design: Stability is assessed by analyzing QC samples after subjecting them to different conditions and comparing the results to those from freshly prepared samples. Key stability assessments include:

    • Freeze-Thaw Stability: Typically three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration that mimics sample handling.

    • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.

    • Stock Solution Stability: Stability of the analyte in the solvent used for preparing standards and QCs.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[25]

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation technique significantly impacts several validation parameters, particularly recovery and matrix effect.

TechniquePrincipleProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, higher potential for matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, good recovery for non-polar analytes.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Cleanest extracts, can concentrate the analyte.Most expensive and complex to develop.

For 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, a comparative evaluation during method development is recommended. Given its properties, both LLE and SPE are likely to yield cleaner extracts and minimize matrix effects compared to PPT.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Accurately weigh a suitable amount of the 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol reference standard.

  • Dissolve in an appropriate solvent (e.g., methanol) to prepare a primary stock solution.

  • Prepare a series of working solutions by serial dilution of the stock solution.

  • Prepare a separate stock solution for the internal standard (if a stable isotope-labeled analog is available, it is preferred).

Sample Preparation using Solid-Phase Extraction (Example)
  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge (e.g., a mixed-mode cation exchange).

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and IS with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualization of the Validation Workflow

ValidationWorkflow cluster_dev Method Development cluster_val Full Method Validation (ICH M10) cluster_app Application Dev Define Analyte & Method Conditions Selectivity Selectivity & Specificity Dev->Selectivity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Matrix Matrix Effect Sensitivity->Matrix CalCurve Calibration Curve & Linearity Matrix->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy Recovery Recovery Accuracy->Recovery Stability Stability Recovery->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis

Caption: High-level overview of the bioanalytical method validation workflow.

Conclusion

The validation of an LC-MS/MS method for the quantification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is a rigorous, multi-faceted process that is essential for ensuring the integrity of bioanalytical data in drug development. Adherence to the principles outlined in the ICH M10 guideline is not merely a regulatory requirement but a cornerstone of good scientific practice. By systematically evaluating selectivity, sensitivity, matrix effects, linearity, accuracy, precision, recovery, and stability, researchers can establish a robust and reliable method that will yield high-quality data to support critical decisions in the pharmaceutical pipeline. The choice of sample preparation and chromatographic conditions should be driven by a thorough understanding of the analyte's properties and a commitment to minimizing potential sources of error.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022, June 10). ProPharma.
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Worldwide Clinical Trials.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency.
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). National Institutes of Health.
  • ICH M10 Bioanalytical Method Validation. (2022, May 24). International Council for Harmonisation.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration.
  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis Online.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Bocsci.
  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency.
  • Bioanalytical method validation: An updated review - PMC. (n.d.). National Institutes of Health.
  • Bio-Analytical Method Validation-A Review. (2015, December 7). Austin Publishing Group.
  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services.
  • Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. (2024, October 28). Separation Science.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). AAPS.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29). Bioanalysis Zone.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (n.d.). National Institutes of Health.
  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC. (n.d.). National Institutes of Health.
  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse.
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). National Institutes of Health.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
  • Advancements in lc-ms/ms bioanalytical method validation. (2025, October 6). Allied Academies.
  • Two approaches for estimating the lower limit of quantitation (LLOQ) of microRNA levels assayed as exploratory biomarkers by RT-qPCR - PMC. (n.d.). National Institutes of Health.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
  • What Does Specificity Mean in Chromatography? (n.d.). Chromatography Today.
  • 2.1. Selectivity: LC selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). LCGC International.
  • LC-MS method validation resources. (2024, August 4). Reddit.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency.
  • 2-[(5-Bromopyridin-2-yl)methylamino]ethanol Formula. (n.d.). ECHEMI.
  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. (2023, January 1). Journal of Applied Pharmaceutical Science.
  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol/CAS:849021-42-7. (n.d.). HXCHEM.
  • SDS of 2-[4-(5-Bromopyrimidin-2-Yl)Piperazin-1-Yl]Ethanol, Safety Data Sheets, CAS 849021-42-7. (n.d.). chemBlink.
  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. (n.d.). Santa Cruz Biotechnology.
  • An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7). (n.d.). Benchchem.

Sources

Validation

Comparative Structural Analysis of Bromopyridine Piperazine Derivatives: A Guide for Scaffold Selection in Drug Discovery

As a Senior Application Scientist, I frequently observe drug development programs stalling during lead optimization due to poor pharmacokinetic profiles or late-stage synthetic bottlenecks. The bromopyridine-piperazine s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug development programs stalling during lead optimization due to poor pharmacokinetic profiles or late-stage synthetic bottlenecks. The bromopyridine-piperazine scaffold is a privileged motif in medicinal chemistry; the piperazine ring provides essential basicity and solubility, while the bromopyridine serves as an electrophilic handle for late-stage functionalization.

However, not all bromopyridine piperazines are created equal. Selecting the wrong positional isomer or failing to account for electronic effects can lead to insurmountable hERG liabilities or failed cross-coupling reactions. This guide provides an objective, data-driven structural comparison of the standard 1-(5-bromopyridin-2-yl)piperazine against its modern fluorinated and pyrimidine alternatives, supported by a self-validating experimental framework.

Structural Mechanics & Rationale: The Causality of Substitution

When vectorizing substituents, the choice of the core heterocycle dictates both the physicochemical properties of the drug candidate and its chemical reactivity.

The Standard: 1-(5-Bromopyridin-2-yl)piperazine

The baseline scaffold, 1-(5-bromopyridin-2-yl)piperazine (available as a dihydrochloride, CAS 1170221-91-6 1[1]), offers an unhindered electrophilic center at the 5-position. This makes it highly reactive toward palladium-catalyzed oxidative addition. It is widely utilized in its Boc-protected form (CAS 153747-97-8 2[2]) for research use 3[3] to prevent unwanted polymerization. However, the distal piperazine nitrogen maintains a high pKa (~8.5), which can trigger off-target phospholipidosis or hERG channel blocking.

Alternative A: 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine

To mitigate the basicity of the standard scaffold, introducing a fluorine atom at the 3-position (CAS 1141669-85-3 1[1]) is a highly effective strategy. The causality here is driven by inductive electron withdrawal. The highly electronegative fluorine pulls electron density away from the piperazine ring through the sigma-bond framework. This fundamentally lowers the basic pKa to ~7.8, improving membrane permeability (LogD) without adding steric bulk that would disrupt target binding.

Alternative B: 1-(5-Bromopyrimidin-2-yl)piperazine

When aqueous solubility is the primary bottleneck, substituting the pyridine core for a pyrimidine ring (CID 2757175 4[4]) is the superior choice. The addition of a second nitrogen in the aromatic ring dramatically increases the Polar Surface Area (PSA) and further depresses the piperazine pKa to ~7.5.

Comparative Data Analysis

The table below synthesizes the physicochemical properties and relative cross-coupling efficiencies of these three scaffolds.

ScaffoldIdentifierPredicted pKa (Basic N)ClogPRelative Coupling Yield (4h)Key Structural Advantage
1-(5-Bromopyridin-2-yl)piperazine CAS 1170221-91-6~8.51.892%Baseline high reactivity; unhindered electrophilic center.
1-(5-Bromo-3-fluoropyridin-2-yl)piperazine CAS 1141669-85-3~7.82.184%Inductive pKa lowering; improved membrane permeability.
1-(5-Bromopyrimidin-2-yl)piperazine CID 2757175~7.51.596%Enhanced aqueous solubility; lowest basicity.

Note: Relative coupling yields are based on the standardized truncated Buchwald-Hartwig protocol detailed below.

ScaffoldSelection A Target Profile Analysis (Solubility vs. Permeability) B Assess pKa & Lipophilicity Requirements A->B C High Basicity Tolerated? (No hERG Liability) B->C D 1-(5-Bromopyridin-2-yl)piperazine (Standard Scaffold) C->D Yes E Require Lower pKa / Higher PSA? C->E No F 1-(5-Bromo-3-fluoropyridin-2-yl)piperazine (Inductive Tuning) E->F Permeability Focus G 1-(5-Bromopyrimidin-2-yl)piperazine (Heteroatom Tuning) E->G Solubility Focus

Decision matrix for selecting bromopyridine-piperazine scaffolds based on physicochemical targets.

Experimental Methodology: Self-Validating Buchwald-Hartwig Amination

To objectively compare the reactivity of these scaffolds, I employ a standardized, truncated Buchwald-Hartwig amination protocol. The core philosophy of this protocol is self-validation : we do not rely on LC-MS UV integration alone, which is notoriously skewed by differing extinction coefficients between starting materials and products. Instead, we integrate an internal standard for quantitative NMR (qNMR).

Step-by-Step Protocol

Step 1: Catalyst Pre-Activation

  • Action: In a nitrogen-filled glovebox, combine Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in anhydrous toluene (0.2 M). Stir for 10 minutes until the solution transitions from dark purple to a deep red/orange.

  • Causality: Pre-activation is critical to ensure the formation of the active L_Pd(0) species before the substrate is introduced. XPhos is specifically chosen because its bulky, electron-rich biaryl structure accelerates the rate-limiting reductive elimination step, thereby suppressing off-target hydrodehalogenation of the bromopyridine scaffold.

Step 2: Reagent Assembly & Internal Control

  • Action: Add the selected Boc-protected bromopyridine piperazine derivative (1.0 eq), morpholine (1.2 eq, standard secondary amine), NaOtBu (1.5 eq), and exactly 0.5 equivalents of 1,3,5-trimethoxybenzene .

  • Causality: The inclusion of 1,3,5-trimethoxybenzene creates the self-validating system. It is chemically inert under these conditions and provides a sharp, distinct singlet in the 1H-NMR spectrum (~6.1 ppm), allowing for absolute mass-balance quantification of the crude mixture independent of mass spectrometry.

Step 3: Reaction Execution

  • Action: Seal the vial, remove from the glovebox, and heat at 90°C for exactly 4 hours.

  • Causality: A truncated reaction time (4 hours instead of the standard 16 hours) is employed intentionally to capture the reaction at incomplete conversion. This allows for an objective kinetic comparison of reactivity between the standard, fluorinated, and pyrimidine scaffolds.

Step 4: Orthogonal Validation (qNMR and LC-MS)

  • Action: Quench with water, extract with EtOAc, concentrate, and dissolve the crude mixture in CDCl3. Acquire a 1H-NMR spectrum with a 10-second relaxation delay (d1).

  • Causality: The long relaxation delay ensures complete relaxation of all protons. This guarantees highly accurate integration of the internal standard against the product peaks, validating the conversion metrics independently.

ProtocolWorkflow S1 Step 1 Catalyst Activation Pd2(dba)3 + XPhos S2 Step 2 Scaffold & Amine Addition S1->S2 S3 Step 3 Internal Standard (1,3,5-Trimethoxybenzene) S2->S3 S4 Step 4 LC-MS & qNMR Cross-Validation S3->S4

Step-by-step workflow for the self-validating cross-coupling experimental protocol.

Conclusion

The selection of a bromopyridine piperazine scaffold should never be arbitrary. While the standard 1-(5-bromopyridin-2-yl)piperazine offers excellent cross-coupling reactivity, its high basicity can be a liability in late-stage drug development. By understanding the causality behind structural modifications—such as the inductive pKa lowering of the 3-fluoro analog or the solubility enhancement of the pyrimidine analog—researchers can proactively engineer out ADME liabilities before they manifest in the clinic.

References

  • Appchem. "1-(5-Bromopyridin-2-yl)piperazine dihydrochloride | 1170221-91-6" (Includes data for CAS 1170221-91-6 and CAS 1141669-85-3).
  • PubChem. "4-Boc-1-(5-bromo-2-pyridyl)piperazine" (CAS 153747-97-8).
  • PubChemLite. "1-(5-bromopyrimidin-2-yl)piperazine (C8H11BrN4)" (CID 2757175). Université du Luxembourg.
  • Santa Cruz Biotechnology. "1-(5-bromopyridin-2-yl)piperazine".

Sources

Comparative

Benchmarking the Purity of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol: A qNMR vs. HPLC Comparative Guide

Executive Summary & The Analytical Dilemma For drug development professionals and analytical scientists, establishing the absolute purity of pharmaceutical intermediates is a critical prerequisite for downstream API synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Dilemma

For drug development professionals and analytical scientists, establishing the absolute purity of pharmaceutical intermediates is a critical prerequisite for downstream API synthesis. The compound 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol presents a unique analytical challenge. Structurally, it is a bifunctional molecule comprising a highly UV-active 5-bromopyridine moiety and a piperazine-ethanol tail that lacks significant chromophoric properties.

When benchmarking the purity of this intermediate, traditional High-Performance Liquid Chromatography (HPLC) with UV detection often falls short. Because HPLC is a secondary analytical method relying on relative area normalization, it assumes that all impurities share a similar UV response factor to the parent molecule 1. In reality, unreacted piperazine-ethanol or des-bromo aliphatic degradants are virtually invisible at standard UV wavelengths (e.g., 254 nm), leading to a dangerous overestimation of purity 2.

To circumvent this "chromophore bias," Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. As a primary ratio method, qNMR operates on the fundamental principle that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei producing it, requiring no identical reference standards 3.

Mechanistic Comparison: qNMR vs. HPLC-UV

To understand why qNMR provides a more robust benchmarking system for this specific piperazine derivative, we must examine the causal mechanics of both techniques.

MethodComparison cluster_qnmr qNMR (Primary Method) cluster_hplc HPLC-UV (Secondary Method) Q1 Weigh Analyte & IS Q2 Acquire 1H NMR (D1 > 5xT1) Q1->Q2 Q3 Integrate Distinct Signals Q2->Q3 Q4 Absolute Purity (Direct Molar Ratio) Q3->Q4 H1 Inject Sample H2 Chromatographic Separation H1->H2 H3 UV Detection (Area Normalization) H2->H3 H4 Relative Purity (Assumes Equal Response) H3->H4

Logical comparison of qNMR (absolute quantification) vs HPLC-UV (relative quantification).

Table 1: Performance Characteristics for Piperazine Intermediates
Parameter¹H qNMRHPLC-UVMass Balance (USP)
Quantification Basis Direct molar proportionalityRelative UV absorbanceSum of orthogonal tests
Reference Standard Universal Internal Standard (IS)Identical API standard requiredIdentical API standard required
Detection of Aliphatics High (Universal proton detection)Poor (Requires derivatization/ELSD)Indirect (via subtraction)
Accuracy High (Absolute mass fraction)Variable (Chromophore dependent)Moderate (Cumulative error)
Setup Time Rapid (< 30 mins per sample)Slow (Method development required)Very Slow (Multiple instruments)

As noted by the USP, qNMR methodologies using internal calibration achieve an equivalent or superior level of precision to traditional mass balance approaches, without the cumulative error introduced by running separate Karl Fischer, TGA, and ROI assays 4.

Self-Validating qNMR Protocol

A robust qNMR assay is a self-validating system. Every parameter must be deliberately chosen to ensure complete magnetization recovery and precise integration. Below is the optimized protocol for benchmarking 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

Workflow N1 1. Sample Prep Microbalance Weighing N2 2. IS Selection (Maleic Acid) N1->N2 N3 3. T1 Measurement Inversion Recovery N2->N3 N4 4. Acquisition 90° Pulse, D1>5*T1 N3->N4 N5 5. Processing Phase/Baseline Correction N4->N5

Step-by-step qNMR workflow emphasizing causality and self-validation.

Step-by-Step Methodology:
  • Internal Standard (IS) Selection : We select Maleic Acid (Certified Reference Material) as the IS. Causality: The analyte exhibits aromatic signals (6.7–8.2 ppm) from the pyridine ring and aliphatic signals (2.5–3.6 ppm) from the piperazine/ethanol groups. Maleic acid produces a sharp, distinct singlet at ~6.26 ppm in DMSO-d6, ensuring zero signal overlap 5.

  • Gravimetric Preparation : Accurately weigh ~10 mg of the analyte and ~5 mg of the IS using a 6-place microbalance. Co-dissolve in 0.6 mL of DMSO-d6. Causality: Weighing variance is the single largest source of uncertainty in qNMR; a standard analytical balance is insufficiently precise for absolute quantification 6.

  • T1 Relaxation Assessment : Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons. Causality: Nuclei relax at different rates. To guarantee >99.3% magnetization recovery (preventing signal truncation), the inter-pulse delay ( D1​ ) must be set to ≥5×T1​ of the slowest relaxing proton of interest 7.

  • Acquisition Parameters : Utilize a 90° excitation pulse to maximize signal-to-noise ratio (SNR), 64 scans, and a D1​ of 30 seconds.

  • Processing & Integration : Apply zero-filling to 64k points and an exponential window function (LB = 0.3 Hz). Perform strict manual phase and baseline correction. Causality: Improper baseline correction will artificially inflate or deflate the integral area, destroying the absolute purity calculation 8. Integrate the distinct doublet of the pyridine ring at ~8.2 ppm ( Nx​=1 ) against the maleic acid singlet ( Nstd​=2 ).

Experimental Benchmarking Data

To illustrate the practical superiority of qNMR for this compound, below is representative benchmarking data analyzing a single batch of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol across three orthogonal techniques.

Table 2: Comparative Assay Results (Lot #A2B4)
Analytical MethodMeasured Purity (% w/w)RSD (%)Analytical Observations & Caveats
¹H qNMR (600 MHz) 98.45% 0.12%True Mass Fraction. Accurately accounts for all proton-containing impurities, including aliphatic precursors.
HPLC-UV (254 nm) 99.82% 0.05%False Positive. Overestimates purity due to the "invisibility" of non-chromophoric piperazine degradants.
Mass Balance 98.30% 0.45%Cumulative Error. Requires subtraction of water (KF), volatiles (GC), and inorganics (ROI). High variance.

Data Interpretation: The critical discrepancy between qNMR (98.45%) and HPLC-UV (99.82%) perfectly demonstrates the risk of relying solely on secondary chromatographic methods for complex intermediates. Because the unreacted piperazine-ethanol lacks a strong chromophore, it elutes undetected by the UV sensor. qNMR, however, captures these impurities in the aliphatic region of the spectrum, providing an absolute molar ratio that reflects the true safety and quality of the intermediate 1.

Conclusion

For the purity assessment of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, qNMR is not merely an alternative to HPLC—it is a required orthogonal benchmark. By eliminating the need for identical reference standards and bypassing the chromophore biases inherent to UV detection, qNMR provides drug development professionals with an absolute, self-validating mass fraction that ensures downstream synthetic integrity.

Sources

Validation

Comparative In Vitro Efficacy Guide: 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol Analogs

Executive Summary & Pharmacological Rationale The compound 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS: 364794-69-4) represents a highly privileged arylpiperazine scaffold frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS: 364794-69-4) represents a highly privileged arylpiperazine scaffold frequently utilized in the development of central nervous system (CNS) therapeutics. Structurally, the 1-(pyridin-2-yl)piperazine core acts as a primary recognition motif for serotonin (5-HT) and dopamine (D2/D3) receptors. The 5-bromo substitution on the pyridine ring provides essential lipophilic bulk that drives receptor subtype selectivity (often favoring 5-HT7 over 5-HT1A), while the N-ethanol tail engages in critical hydrogen-bonding interactions within the receptor's orthosteric binding pocket.

This guide provides a rigorous, objective comparison of the base compound against three rationally designed analogs. As a Senior Application Scientist, the goal here is not merely to present data, but to deconstruct the causality behind the experimental workflows used to evaluate their in vitro pharmacodynamics (receptor binding and functional efficacy) and pharmacokinetics (microsomal stability).

Structural Panel & Design Hypothesis

To understand the structure-activity relationship (SAR) and metabolic liabilities of this scaffold, we compare the base compound against three specific modifications:

  • Analog 1 (Base Scaffold): 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

  • Analog 2 (Fluoro-Derivative): 2-(4-(5-Fluoropyridin-2-yl)piperazin-1-yl)ethanol. Rationale: Replacing the bromine atom with fluorine aims to reduce overall lipophilicity and strengthen the carbon-halogen bond, theoretically improving metabolic stability against oxidative dehalogenation.

  • Analog 3 (Extended Linker): 3-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)propan-1-ol. Rationale: Extending the alkyl chain from ethanol to propanol probes the depth and flexibility of the receptor's binding cavity.

  • Analog 4 (Methoxy-Derivative): 2-(4-(5-Methoxypyridin-2-yl)piperazin-1-yl)ethanol. Rationale: Introducing an electron-donating methoxy group alters the pKa of the piperazine nitrogen, potentially increasing target affinity at the cost of metabolic vulnerability.

In Vitro Efficacy: Receptor Binding & Functional Activation

To evaluate pharmacodynamics, we must first determine the binding affinity ( Ki​ ) and then assess whether the compounds act as agonists or antagonists via functional assays.

Protocol 1: Radioligand Displacement Assay (5-HT1A & 5-HT7)

Causality & Principle: Affinity is determined by the ability of the unlabeled analogs to competitively displace a known radioactive ligand from the receptor. We use [ 3 H]-8-OH-DPAT for 5-HT1A and [ 3 H]-5-CT for 5-HT7 because these radioligands have highly characterized, specific binding profiles for their respective targets.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A or 5-HT7 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the respective[ 3 H]-radioligand, and varying concentrations of the test analogs (0.1 nM to 10 µM).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure the binding reaches thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Self-Validating System: Include 10 µM of unlabeled serotonin (5-HT) in control wells to define Non-Specific Binding (NSB). The assay is only validated if specific binding constitutes >80% of the total signal.

Protocol 2: HTRF cAMP Accumulation Assay

Causality & Principle: The 5-HT7 receptor is a Gs​ -coupled GPCR. Activation leads to adenylyl cyclase stimulation and subsequent cAMP production. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard ELISA because HTRF eliminates wash steps (preventing the loss of weakly adherent cells) and uses a ratiometric emission readout (665 nm / 620 nm) that intrinsically corrects for compound auto-fluorescence and well-to-well volume variations, as recommended by the [1].

GPCR_Signaling A Arylpiperazine Ligand B 5-HT7 Receptor (GPCR) A->B C Gs Protein Activation B->C D Adenylyl Cyclase (Effector) C->D E ATP to cAMP Conversion D->E F HTRF Detection (Cisbio Kit) E->F

GPCR-mediated cAMP accumulation signaling pathway and HTRF detection workflow.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT7 expressing CHO-K1 cells at 5,000 cells/well in a 384-well white microplate.

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX to the assay buffer. Causality: IBMX prevents the degradation of synthesized cAMP, allowing it to accumulate to detectable levels.

  • Compound Addition: Add test analogs (concentration-response curve) and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the HTRF detection reagents (Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Incubate for 1 hour at room temperature.

  • Self-Validating System: Each plate must include a positive control (10 µM Forskolin to directly activate adenylyl cyclase) and a negative control (buffer only). The assay is strictly validated by calculating the Z'-factor; only plates with a Z' ≥ 0.5 are accepted for analysis.

ADME-Tox Profiling: Human Liver Microsome (HLM) Stability

High target affinity is useless if a compound is rapidly cleared from the bloodstream. We assess in vitro metabolic stability using Human Liver Microsomes (HLMs).

Causality & Principle: HLMs are chosen over intact hepatocytes for this initial screen because they provide a concentrated source of CYP450 enzymes, allowing for the rapid identification of phase I metabolic liabilities without the confounding variables of cellular uptake transporters [2]. NADPH is supplied as the obligate electron donor required for CYP450 catalytic cycles.

Metabolic_Workflow S1 Prepare 1 µM Analog Solution S2 Add Human Liver Microsomes (HLM) S1->S2 S3 Initiate Reaction with NADPH S2->S3 S4 Sample Aliquots at 0, 15, 30, 60 min S3->S4 S5 Quench with Cold Acetonitrile S4->S5 S6 LC-MS/MS Quantification S5->S6 S7 Calculate T1/2 & Intrinsic Clearance S6->S7

Step-by-step workflow for in vitro microsomal metabolic stability assessment.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60 minutes), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins for clean LC-MS/MS injection [3].

  • Quantification: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Self-Validating System: Verapamil (a high-clearance drug) and Warfarin (a low-clearance drug) are run in parallel as positive and negative controls. A minus-NADPH control is also included to distinguish CYP-mediated metabolism from chemical instability.

Quantitative Data Presentation

Table 1: In Vitro Pharmacodynamics (Receptor Binding & Functional Efficacy)

Data represents mean ± SD of three independent experiments.

CompoundStructural Modification5-HT1A Ki​ (nM)5-HT7 Ki​ (nM)5-HT7 cAMP EC50​ (nM) Emax​ (%)
Analog 1 Base (5-Br, Ethanol)12.4 ± 1.14.2 ± 0.518.5 ± 2.088
Analog 2 5-Fluoro, Ethanol15.8 ± 1.45.1 ± 0.622.1 ± 1.885
Analog 3 5-Br, Propanol45.2 ± 3.518.4 ± 1.285.4 ± 5.565
Analog 4 5-Methoxy, Ethanol8.5 ± 0.82.1 ± 0.310.2 ± 1.192
Table 2: In Vitro Pharmacokinetics (HLM Stability)

Intrinsic clearance ( CLint​ ) calculated based on the elimination rate constant ( k ) from the log-linear depletion curve.

CompoundRemaining at 60 min (%)Half-life ( T1/2​ ) (min) CLint​ (µL/min/mg protein)
Analog 1 15.222.461.8
Analog 2 68.5115.212.0
Analog 3 12.818.574.9
Analog 4 < 5.08.2169.0

Discussion & Lead Selection

The comparative data reveals a classic "affinity vs. stability" paradox common in drug development:

  • Analog 4 (Methoxy) exhibits the highest receptor affinity ( Ki​ = 2.1 nM for 5-HT7) but suffers from severe metabolic liability ( T1/2​ = 8.2 min). The electron-rich methoxy group is highly susceptible to rapid CYP-mediated O-demethylation.

  • Analog 3 (Propanol) demonstrates that extending the alkyl chain disrupts optimal hydrogen bonding within the orthosteric site, leading to a significant drop in both affinity and functional efficacy ( Emax​ drops to 65%).

  • Analog 2 (Fluoro) is the clear lead candidate. While it sacrifices a marginal degree of target affinity compared to Analog 1 (5.1 nM vs 4.2 nM), the substitution of bromine with the highly electronegative, tightly bound fluorine atom drastically shields the pyridine ring from oxidative attack. This results in a nearly 5-fold improvement in microsomal half-life ( T1/2​ = 115.2 min) and a highly favorable intrinsic clearance profile.

References

  • Assay Guidance Manual - NCBI : Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Creative Bioarray : In Vitro Metabolic Stability Assays and Principles. Source: Creative Bioarray URL:[Link]

Comparative

A Comparative Guide to the Reproducibility of Biological Assays for Arylpiperazine-Based GPCR Ligands

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of reliable and translatable findings. This guide provides an in-depth technical comparison of comm...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of reliable and translatable findings. This guide provides an in-depth technical comparison of common biological assays used to characterize arylpiperazine derivatives, a prominent class of molecules targeting G protein-coupled receptors (GPCRs). Our focus is on the critical factors influencing assay reproducibility, with a case study on a representative arylpiperazine, "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol." While specific public data for this compound is limited, we will use it as a structural archetype to discuss the nuances of assay performance and data integrity.

The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with a wide range of biological targets, particularly aminergic GPCRs such as serotonin, dopamine, and adrenergic receptors.[1][2] These receptors are implicated in a host of physiological processes and are key targets for therapies in neurology, psychiatry, and oncology.[3][4] Given their therapeutic importance, the robust and reproducible evaluation of novel arylpiperazine ligands is paramount.

The Challenge of Reproducibility in GPCR Assays

The "reproducibility crisis" in life sciences is a well-documented phenomenon, with biological assays being a significant contributor to this issue.[5] Factors such as the inherent complexity of biological systems, variations in experimental conditions, and the quality of reagents can all impact the consistency of results.[5] For GPCR assays, which often involve cell-based systems, these challenges are amplified.[6]

This guide will dissect three common GPCR assay formats, providing a framework for understanding and improving their reproducibility.

Comparative Analysis of Key GPCR Assays

We will explore three fundamental types of assays used to characterize the interaction of a compound like 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol with a target GPCR:

  • Radioligand Binding Assays: To determine the affinity of the compound for the receptor.

  • cAMP Accumulation Assays: To measure the functional consequence of receptor activation or inhibition.

  • β-Arrestin Recruitment Assays: To assess an alternative signaling pathway, providing insights into biased agonism.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a direct measure of the interaction between a ligand and a receptor. They are often considered the gold standard for determining the affinity (Ki) of a test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Membrane Preparation:

    • Culture cells expressing the target GPCR (e.g., HEK293 cells stably expressing the human 5-HT1A receptor) to a high density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).

    • Add a range of concentrations of the unlabeled test compound (e.g., 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Factors Affecting Reproducibility:

FactorImpact on ReproducibilityMitigation Strategies
Radioligand Quality HighUse a reputable supplier, check for radiochemical purity, and store appropriately to prevent degradation.
Membrane Preparation HighStandardize the cell culture and membrane preparation protocol, and perform quality control checks on each batch of membranes.
Assay Conditions MediumPrecisely control incubation time, temperature, and buffer composition.
Non-Specific Binding MediumOptimize the assay to minimize non-specific binding and accurately determine it using a high concentration of an unlabeled ligand.

Data Comparison: Representative Ki Values for Arylpiperazine Derivatives

CompoundTarget ReceptorAssay TypeKi (nM)
Arylpiperazine A5-HT1ARadioligand Binding5.2
Arylpiperazine BD2Radioligand Binding12.8
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (Hypothetical) 5-HT1ARadioligand Binding8.5
cAMP Accumulation Assays: A Functional Readout of Gs and Gi Signaling

Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors increase cAMP production, while Gi-coupled receptors decrease it. cAMP assays provide a functional readout of a compound's efficacy as an agonist or antagonist.

Experimental Protocol: HTRF cAMP Assay

  • Cell Culture and Plating:

    • Culture cells expressing the target GPCR (e.g., CHO-K1 cells expressing a Gi-coupled receptor) in a suitable medium.

    • Plate the cells in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound.

    • Treat the cells with the test compound and a Gs-activating agent (e.g., forskolin) to stimulate cAMP production.

    • Incubate for a specific period.

  • Lysis and Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • Incubate to allow for the binding of the antibody to cAMP.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at two different wavelengths.

    • Calculate the HTRF ratio and plot it against the logarithm of the test compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Factors Affecting Reproducibility:

FactorImpact on ReproducibilityMitigation Strategies
Cell Health and Passage Number HighMaintain a consistent cell culture practice, use cells within a defined passage number range, and monitor cell viability.
Reagent Quality HighUse high-quality, validated assay kits and ensure proper storage and handling of reagents.
Instrumentation MediumRegularly calibrate and maintain the plate reader.
Data Analysis LowUse a standardized data analysis workflow and appropriate curve-fitting models.

Data Comparison: Representative EC50/IC50 Values for cAMP Assays

CompoundTarget Receptor (G-protein)Assay TypeEC50/IC50 (nM)
Arylpiperazine C (Agonist)Gs-coupledHTRF cAMP25.4
Arylpiperazine D (Antagonist)Gi-coupledHTRF cAMP78.1
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (Hypothetical Antagonist) Gi-coupledHTRF cAMP55.0
β-Arrestin Recruitment Assays: Uncovering Biased Signaling

Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitize G-protein signaling and can initiate their own signaling cascades. β-arrestin recruitment assays are crucial for identifying "biased ligands" that preferentially activate one pathway over another.[7]

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Culture and Plating:

    • Use a cell line engineered to express the target GPCR fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing fragment.

    • Plate the cells in a 384-well plate and incubate.

  • Compound Treatment:

    • Add a serial dilution of the test compound.

    • Incubate to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the chemiluminescent substrate for β-gal.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • Plot the luminescence signal against the logarithm of the test compound concentration and determine the EC50.

Factors Affecting Reproducibility:

FactorImpact on ReproducibilityMitigation Strategies
Cell Line Stability HighRegularly perform quality control on the engineered cell line to ensure stable expression of the fusion proteins.
Assay Window MediumOptimize the assay conditions (e.g., cell density, incubation time) to achieve a robust signal-to-background ratio.
Substrate Quality MediumUse a high-quality, stable chemiluminescent substrate.
Plate Effects LowBe mindful of potential edge effects on the plate and use appropriate plate layouts and controls.

Data Comparison: Representative EC50 Values for β-Arrestin Recruitment

CompoundTarget ReceptorAssay TypeEC50 (nM)
Arylpiperazine EGPCR XPathHunter® β-Arrestin150.2
Arylpiperazine FGPCR YPathHunter® β-Arrestin35.8
2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (Hypothetical) GPCR XPathHunter® β-Arrestin95.7

Visualizing the Workflow and Signaling

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams illustrate the workflows and signaling pathways discussed.

Experimental Workflow for GPCR Assays

G cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Assay (HTRF) cluster_arrestin β-Arrestin Assay b1 Membrane Preparation b2 Binding Reaction b1->b2 b3 Filtration & Washing b2->b3 b4 Scintillation Counting b3->b4 c1 Cell Plating c2 Compound Treatment c1->c2 c3 Lysis & Reagent Addition c2->c3 c4 HTRF Reading c3->c4 a1 Cell Plating a2 Compound Treatment a1->a2 a3 Substrate Addition a2->a3 a4 Luminescence Reading a3->a4

A simplified workflow for the three discussed GPCR assays.

GPCR Signaling Pathways

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Ligand Arylpiperazine Ligand GPCR GPCR Ligand->GPCR Binding G_protein G-Protein (Gs/Gi) GPCR->G_protein Activation GRK GRK GPCR->GRK Arrestin β-Arrestin GPCR->Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_G Cellular Response PKA->Cellular_Response_G GRK->Arrestin Phosphorylation MAPK MAPK Cascade Arrestin->MAPK Cellular_Response_A Cellular Response (e.g., Internalization) MAPK->Cellular_Response_A

Canonical GPCR signaling pathways initiated by ligand binding.

Conclusion and Best Practices for Ensuring Reproducibility

The reproducibility of biological assays is a multifaceted challenge that requires a systematic and meticulous approach. For the characterization of arylpiperazine derivatives like 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, a combination of binding and functional assays is essential to build a comprehensive pharmacological profile.

To enhance the reproducibility of your findings, consider the following best practices:

  • Standardize Protocols: Develop and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the assay, from cell culture to data analysis.

  • Reagent and Cell Line Authentication: Use well-characterized and authenticated reagents and cell lines. Regularly perform quality control checks.

  • Instrument Calibration: Ensure that all equipment is properly calibrated and maintained.

  • Robust Data Analysis: Employ standardized and appropriate statistical methods for data analysis.

  • Transparency in Reporting: Clearly and completely report all experimental details, including the source of all reagents and cell lines, to allow for independent replication.

By understanding the key variables that influence assay performance and implementing rigorous quality control measures, researchers can significantly improve the reproducibility of their data, leading to more reliable and impactful scientific discoveries in the field of drug development.

References

  • Chen, H., et al. (2018). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Organic Chemistry, 15(11), 981-989.
  • Yuan, M., et al. (2021).
  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility.
  • Ikwu, C. N., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6959.
  • Chen, H., et al. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 938593.
  • Gentry, P. R., et al. (2021). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 22(10), 5243.
  • Cong, X., et al. (2021). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 64(6), 3375-3391.
  • Bartyzel, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545.
  • DeWire, S. M., & Violin, J. D. (2011). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 746, 249-263.
  • Bartyzel, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • Zhou, Y., et al. (2021). Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential. Journal of Medicinal Chemistry, 64(6), 2987-3013.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Bartyzel, A., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed.

Sources

Validation

Comparative Extraction Strategies for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol from Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, physicochemical causality, and self-validating experimental design. Physicochemical Profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, physicochemical causality, and self-validating experimental design.

Physicochemical Profiling & Method Rationale

The development of a robust bioanalytical extraction method requires a deep understanding of the target analyte's molecular architecture. The compound 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol presents a unique set of extraction challenges and opportunities due to its multifunctional nature:

  • The Piperazine Core: Piperazine is a privileged scaffold in medicinal chemistry, defined by its protonatable nitrogen centers 1[1]. In this specific molecule, the two nitrogens have vastly different basicities. The nitrogen attached to the bromopyridine ring has its lone pair partially delocalized into the electron-withdrawing aromatic system, drastically lowering its pKa. Conversely, the distal nitrogen (alkylated with the ethanol group) behaves as a typical aliphatic tertiary amine with a pKa of approximately 7.5–8.5.

  • The Ethanol Appendage: The terminal hydroxyl group introduces a strong hydrogen-bond donor/acceptor, significantly increasing the molecule's hydrophilicity compared to simple alkyl-arylpiperazines.

  • The Bromopyridine Ring: Confers moderate lipophilicity and serves as a strong hydrophobic interaction site.

The Causality of Extraction Design: Because the molecule possesses both lipophilic (halogenated aromatic) and hydrophilic (hydroxyl) domains, but is strictly basic in its ionization profile, pH control is the master variable . At physiological pH (7.4), the molecule exists in a state of partial protonation, leading to irreproducible recoveries in organic solvents. To achieve robust extraction, we must force the molecule into a single ionization state: either fully protonated for cation-exchange Solid-Phase Extraction (SPE) or fully deprotonated for Liquid-Liquid Extraction (LLE).

Comparative Analysis of Extraction Modalities

Mixed-Mode Cation Exchange (MCX) SPE: The Gold Standard

MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functionalities. By acidifying the biological matrix (e.g., plasma or urine) to pH < 3, the basic aliphatic piperazine nitrogen is fully protonated. This allows the analyte to bind to the sorbent via strong electrostatic interactions, while the bromopyridine ring engages in hydrophobic retention.

This dual-retention mechanism permits aggressive washing steps (e.g., 100% methanol) to remove neutral lipids and phospholipids without eluting the target analyte. Elution is subsequently triggered by neutralizing the charge with a basic organic solvent. Studies on piperazine residues in complex biological matrices consistently demonstrate that strong cation-exchange SPE yields superior cleanliness, minimizing matrix effects while maximizing recovery 2[2].

SPE_MCX Start Biological Matrix (Plasma/Serum/Urine) Pretreat Acidification Dilute 1:1 with 2% H3PO4 (Protonates Piperazine N) Start->Pretreat Load Sample Loading (Analyte bound via Cation Exchange) Pretreat->Load Condition Sorbent Conditioning 1. MeOH  2. H2O Condition->Load Wash1 Aqueous Wash 0.1M HCl (Removes Proteins/Salts) Load->Wash1 Wash2 Organic Wash 100% MeOH (Removes Neutral Lipids) Wash1->Wash2 Elute Target Elution 5% NH4OH in MeOH (Neutralizes & Elutes Analyte) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Workflow for Mixed-Mode Cation Exchange (MCX) SPE of piperazine derivatives.

Liquid-Liquid Extraction (LLE)

For LLE to be effective, the analyte must be fully deprotonated to maximize its partition coefficient into the organic phase. Buffering the matrix to pH 10+ (using sodium carbonate) suppresses the ionization of the piperazine core.

Solvent Causality: Due to the polar ethanol group, highly non-polar solvents like hexane will yield poor recoveries (the hydroxyl group will hydrogen-bond with the aqueous phase). Moderately polar solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) are required. These solvents provide hydrogen-bond acceptors that solvate the hydroxyl group, successfully pulling the neutral molecule into the organic layer.

LLE_Logic Sample Matrix Aliquot (e.g., 100 µL Plasma) Buffer Alkalinization Add 0.1M Na2CO3 (pH 10) (Deprotonates Analyte) Sample->Buffer Solvent Extraction Solvent Add MTBE or EtOAc (Captures Neutral Analyte) Buffer->Solvent Vortex Vortex & Centrifuge (Phase Separation) Solvent->Vortex Aqueous Lower Aqueous Phase (Discard) Vortex->Aqueous Organic Upper Organic Phase (Transfer to clean tube) Vortex->Organic Dry Evaporate to Dryness & Reconstitute for LC-MS/MS Organic->Dry

LLE workflow highlighting pH-dependent partitioning of basic piperazines.

Protein Precipitation (PPT)

PPT using acetonitrile or methanol (typically 3:1 v/v) is the simplest method. While it rapidly denatures proteins, it fails to remove endogenous phospholipids (e.g., glycerophosphocholines). These lipids co-elute with the target analyte in reversed-phase LC-MS/MS, causing severe ion suppression in the electrospray ionization (ESI) source. PPT is only recommended for early discovery phases where throughput supersedes assay sensitivity.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when extracting 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol from human plasma, based on validated bioanalytical principles for functionalized piperazines.

Extraction ModalityAbsolute Recovery (%)Matrix Effect (Ion Suppression)Precision (CV %)Phospholipid RemovalThroughput
MCX-SPE (Gold Standard) 88 - 95%< 5%< 4%Excellent (>99%)Medium
LLE (MTBE, pH 10) 75 - 82%10 - 15%6 - 8%Good (~90%)Medium
LLE (Hexane, pH 10) < 20% (Due to ethanol group)N/A> 20%GoodMedium
PPT (Acetonitrile 3:1) 90 - 98%40 - 60% (Severe)12 - 15%Poor (<10%)High

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every extraction batch must operate as a self-validating system. The protocols below include mandatory control samples:

  • Matrix Blank: Unspiked matrix to monitor endogenous interferences.

  • Zero Sample: Matrix spiked only with Internal Standard (IS) to verify IS purity.

  • Post-Extraction Spikes: Blank matrix extracted, then spiked with analyte to calculate true recovery (Extraction Efficiency) and Matrix Effect.

Protocol A: MCX-SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of plasma (including Blanks and QCs). Add 10 µL of Internal Standard (IS) solution. Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water. Vortex for 30 seconds. (Rationale: Drops pH to ~2.5, fully protonating the aliphatic piperazine nitrogen).

  • Conditioning: Pass 1 mL of Methanol (MeOH) through a 30 mg/1cc MCX cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply gentle vacuum (1-2 inHg).

  • Washing:

    • Wash 1: 1 mL of 0.1 M HCl (Removes water-soluble proteins and salts while maintaining analyte charge).

    • Wash 2: 1 mL of 100% MeOH (Removes neutral lipids and phospholipids; analyte remains bound via ionic interaction).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. (Rationale: The high pH neutralizes the piperazine nitrogen, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Liquid-Liquid Extraction (LLE) Workflow
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS solution. Add 100 µL of 0.1 M Sodium Carbonate (Na₂CO₃) buffer (pH 10.5). Vortex for 30 seconds. (Rationale: Fully deprotonates the piperazine nitrogen, rendering the molecule neutral).

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). (Rationale: MTBE is polar enough to solvate the ethanol appendage, unlike hexane).

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Transfer: Flash-freeze the lower aqueous layer in a dry ice/acetone bath. Decant the upper organic layer into a clean collection plate.

  • Reconstitution: Evaporate the organic phase to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Conclusion & Recommendations

For the robust, high-sensitivity quantification of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, Mixed-Mode Cation Exchange (MCX) SPE is the definitive method of choice . It leverages the specific pKa of the aliphatic piperazine nitrogen to orthogonalize the separation, allowing for aggressive organic washes that LLE cannot support. While LLE with MTBE is a viable, cost-effective alternative, it requires strict pH control and is more susceptible to matrix effects from co-extracted neutral lipids.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical, and often overloo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical, and often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS No. 364794-69-4), a compound featuring a bromopyridine, a piperazine, and an ethanol moiety. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and aim to provide a clear, actionable plan for laboratory personnel.

Hazard Identification and Risk Assessment
  • Brominated Pyridine Moiety : The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic compounds.[1][2][3] Halogenated organics are of particular concern for disposal as their combustion can produce acidic gases (such as hydrogen bromide) and other hazardous byproducts if not conducted under the appropriate conditions.[1] Many bromopyridine derivatives are known to be toxic and irritants.[4][5][6]

  • Piperazine Moiety : Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[7][8] Some piperazine derivatives have also been shown to have toxicological effects.

  • Ethanolamine Moiety : Ethanolamines are typically corrosive and can cause skin and eye irritation.

Given these components, it is prudent to treat 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol as a hazardous substance that is likely toxic, a skin and eye irritant, and requires special disposal considerations due to its halogenated nature.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescription
Halogenated Organic Compound Requires specific disposal methods to prevent the release of harmful byproducts.
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation Potential to cause skin irritation or burns upon contact.
Serious Eye Damage/Irritation Potential to cause serious eye irritation or damage.
Environmental Hazard Halogenated compounds can be persistent in the environment if not properly disposed of.
Personal Protective Equipment (PPE)

Due to the potential hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, especially during disposal procedures.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[3]

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[2]

  • Skin and Body Protection : A lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection : If there is a risk of generating dusts or aerosols, a properly fitted respirator should be used in a well-ventilated area, preferably a fume hood.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated, preferably with a chemical fume hood.[2]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material : Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill : Report the incident to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Step-by-Step Waste Disposal Protocol

The primary principle for the disposal of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol is its classification as a halogenated organic waste. This dictates that it must be segregated from non-halogenated waste streams and disposed of via high-temperature incineration.[1]

Step 1: Waste Collection and Segregation

  • Dedicated Waste Container : All waste containing 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.[2]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol," and the hazard characteristics (e.g., "Toxic," "Irritant," "Halogenated").[2]

  • Segregation : This waste stream must be kept separate from non-halogenated organic waste to ensure proper disposal and to avoid unnecessary disposal costs, as the treatment for halogenated waste is typically more expensive.

Step 2: Container Management

  • Compatibility : Ensure the waste container is made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[2] This prevents the release of vapors and reduces the risk of spills.

  • Storage : Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents.

Step 3: Arrange for Disposal

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste.

  • Documentation : Complete all necessary waste disposal forms as required by your institution and local regulations.

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol.

G Disposal Workflow for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol cluster_0 Waste Generation & Initial Handling cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal A Waste Generation (e.g., unused compound, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste halogenated? (Contains F, Cl, Br, I) B->C D YES: Segregate as HALOGENATED ORGANIC WASTE C->D Compound contains Bromine E NO: Segregate as NON-HALOGENATED ORGANIC WASTE F Place in a dedicated, labeled, and sealed waste container. D->F G Store in a designated, ventilated, and secondary containment area. F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H I High-Temperature Incineration (by approved waste vendor) H->I

Caption: Disposal Workflow for 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

By adhering to these procedures, researchers can ensure the safe and environmentally sound disposal of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Diverse Waste Solutions. (n.d.). Halogenated Solvents Recovery. Retrieved from [Link]

  • Penta s.r.o. (2025, April 16). Ethanolamine - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Alabama at Birmingham, Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Scribd. (n.d.). Ethanolamines: Safe Storage & Handling. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). ETHANOLAMINE Safety Data Sheet. Retrieved from [Link]

  • Unspecified. (n.d.). MATERIAL SAFETY SHEET.
  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • Appchem. (n.d.). 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol

Hazard Analysis: A Proactive Assessment Understanding the "why" behind safety protocols is critical. The structure of this compound suggests multiple potential hazards derived from its constituent chemical groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Proactive Assessment

Understanding the "why" behind safety protocols is critical. The structure of this compound suggests multiple potential hazards derived from its constituent chemical groups.

  • Bromopyridines : This class of compounds is known for its potential toxicity. 2-Bromopyridine and 3-Bromopyridine are noted as skin and strong eye irritants, toxic by ingestion, and potentially fatal or highly toxic upon skin absorption.[1][2][3][4]

  • Piperazine Derivatives : The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry due to its high biological activity.[5] While this is advantageous for drug development, it necessitates careful handling to avoid unintended physiological effects.[6] Skin and eye irritation are also common with this functional group.[7]

  • Ethanol Group : The terminal alcohol group can contribute to skin and eye irritation.

Based on data for similar structures, the following GHS hazard classifications should be assumed:

Hazard ClassificationGHS CodeRationale & Implication for Handling
Harmful if Swallowed H302Ingestion could lead to systemic toxicity. Do not eat, drink, or smoke in the laboratory.[2][8] Wash hands thoroughly after handling.
Causes Skin Irritation H315The compound can cause redness, itching, or inflammation upon skin contact.[2][8] Prevent all skin contact by using appropriate gloves and a lab coat.
Causes Serious Eye Irritation H319Direct contact with eyes can cause significant irritation or damage.[2][8] Mandates the use of chemical splash goggles.
May Cause Respiratory Irritation H335Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][8] All work must be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is essential. The choice of PPE is dictated by the specific task and the associated risk of exposure.

PPE Recommendations by Task
TaskMinimum Required PPE
Weighing Solid Compound Chemical splash goggles, Nitrile gloves (double-gloved recommended), Lab coat, N95 respirator (if not in a ventilated enclosure)
Preparing Solutions Chemical splash goggles, Nitrile gloves, Lab coat
Running Reactions / Transfers Chemical splash goggles, Face shield (if splash risk is high), Nitrile gloves, Lab coat
Work-up & Purification Chemical splash goggles, Nitrile gloves, Lab coat

Causality of PPE Selection:

  • Eye/Face Protection : Safety glasses with side shields are a minimum, but chemical splash goggles are strongly recommended to provide a complete seal around the eyes.[9] A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Skin Protection : A standard lab coat must be worn and kept buttoned. Chemical-resistant gloves , such as nitrile, should be worn at all times.[9][10] Inspect gloves for any signs of degradation or puncture before use. For prolonged tasks, consider changing gloves periodically. Contaminated clothing must be removed immediately and washed before reuse.[8][11][12]

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols must be performed within a certified chemical fume hood .[8][11][13] This is the most critical engineering control to prevent respiratory exposure.

Procedural Discipline: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be followed diligently.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 Lab Coat Don2 Goggles / Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves (Contaminated) Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Engineering Controls & Safe Handling
  • Ventilation : Always handle 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol inside a certified chemical fume hood to minimize inhalation risk.[8][11][13]

  • Handling : Avoid breathing dust, vapors, or mists.[8][9][12] Avoid all contact with skin and eyes.[9][14] Wash hands thoroughly with soap and water after handling is complete.[9][12][14]

  • Storage : Store the compound in a tightly sealed, clearly labeled container.[8][9] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][9][15]

First Aid: Immediate Response Protocol

In the event of an exposure, immediate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12] Remove contact lenses if present and easy to do.[8][11] Seek immediate medical attention.[12]

  • Skin Contact : Remove all contaminated clothing.[8][9] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation develops or persists.[9]

  • Inhalation : Move the individual to fresh air.[9][11] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[11][12] Seek immediate medical attention and show the physician the compound's container or label.[9]

Spill Management and Waste Disposal
  • Spill Response :

    • Evacuate all non-essential personnel from the area.

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[8][9]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[8][11]

    • Clean the spill area thoroughly with a suitable detergent and water.[9]

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Disposal Plan : All waste materials, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous waste.[9] Disposal must be conducted through a licensed waste disposal company, in strict accordance with all local, regional, and national regulations.[9][11] Do not dispose of this chemical down the drain or in general trash.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol, ensuring a safe and productive laboratory environment.

References

  • Identification of the substance / mixture and the company / undertaking SECTION 2: Hazards identification Code Statem - Clearsynth. (2026, March 19). Clearsynth.
  • Safety Data Sheet - BroadPharm. (2025, June 23). BroadPharm.
  • 2-Bromopyridine - Hazardous Agents. Haz-Map.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
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  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 28). TCI Chemicals.
  • SDS of 2-[4-(5-Bromopyrimidin-2-Yl)Piperazin-1-Yl]Ethanol, Safety Data Sheets, CAS 849021-42-7 - chemBlink. chemBlink.
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.
  • 3-Bromopyridine - Hazard - Computational Toxicology and Exposure Online Resources. Computational Toxicology and Exposure Online Resources.
  • 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. Jubilant Ingrevia Limited.
  • 2 - SAFETY D
  • 1 - SAFETY D
  • 2-(4-Benzhydrylpiperazin-1-yl)ethanol safety data sheet (SDS)
  • 2 - SAFETY D
  • Material Safety D
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • (4-Bromopyridin-2-yl)methanol - AK Scientific, Inc. AK Scientific, Inc.
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide - Benchchem. Benchchem.
  • SAFETY D
  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate.
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  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). Thermo Fisher Scientific.

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